1-(2-Trifluoromethoxyphenyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMRZXKRBXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444438 | |
| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186386-95-8 | |
| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of TFMPP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of 3-Trifluoromethylphenylpiperazine (TFMPP) at various serotonin (5-HT) receptor subtypes. The information presented herein is intended to serve as a core resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction to TFMPP
3-Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is widely utilized as a research tool to investigate the function of the serotonergic system. Understanding its binding profile and the subsequent intracellular signaling cascades it elicits is crucial for interpreting experimental results and for the rational design of more selective serotonergic agents.
Quantitative Binding Affinity of TFMPP at Serotonin Receptors
The binding affinity of TFMPP for a range of serotonin receptor subtypes has been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The available data for TFMPP are summarized in the table below.
| Receptor Subtype | Ki (nM) Range | Functional Activity |
| 5-HT1A | 288 - 1950 | Full Agonist |
| 5-HT1B | 30 - 132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160 - 269 | Weak Partial Agonist or Antagonist |
| 5-HT2C | 62 | Full Agonist |
| 5-HT3 | 2373 (IC50) | Insignificant Affinity |
Note: Data compiled from various sources. The range in Ki values reflects inter-study variability.
Experimental Protocols
The determination of the binding affinity of TFMPP at serotonin receptors is primarily achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (TFMPP) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells) or homogenized brain tissue from animal models (e.g., rat frontal cortex).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Unlabeled Ligand: TFMPP at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and other additives to minimize non-specific binding.
-
Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor source is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (TFMPP).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression program to determine the IC50 value of TFMPP (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of TFMPP at Serotonin Receptors
TFMPP's interaction with serotonin receptors initiates intracellular signaling cascades that are dependent on the G-protein to which the receptor subtype is coupled.
5-HT1 Receptor Subfamily (5-HT1A, 5-HT1B, 5-HT1D)
The 5-HT1 receptor subtypes are predominantly coupled to inhibitory G-proteins of the Gi/o family. As a full agonist at these receptors, TFMPP binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Pharmacological Profile of 1-(2-Trifluoromethoxyphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Trifluoromethoxyphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. It is primarily recognized for its effects on the serotonergic system, acting as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1] This technical guide provides a comprehensive overview of the pharmacological profile of TFMPP, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative pharmacological data for TFMPP, including its binding affinities and functional potencies at various molecular targets.
Table 1: Receptor and Transporter Binding Affinities of TFMPP
| Target | Species | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| 5-HT₁ₐ Receptor | Rat | [³H]8-OH-DPAT | Brain | 288 - 1950 | [2] | |
| 5-HT₁B Receptor | Rat | [³H]Serotonin | Brain | 30 - 132 | [2] | |
| 5-HT₁D Receptor | Not Specified | Not Specified | Not Specified | 282 | [2] | |
| 5-HT₂ₐ Receptor | Rat | [³H]Ketanserin | Cortex | 160 - 269 | [2] | |
| 5-HT₂C Receptor | Not Specified | Not Specified | Not Specified | 62 | [2] | |
| 5-HT₃ Receptor | Not Specified | Not Specified | Not Specified | 2373 | [2] | |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | Not Specified | 121 (EC₅₀) | [2] |
Note: Kᵢ is the inhibition constant, representing the affinity of a ligand for a receptor. IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of TFMPP.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of TFMPP for various serotonin (5-HT) receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Brain tissue (e.g., rat cortex, striatum) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (TFMPP) are added to displace the radioligand from the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of TFMPP that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.
Objective: To determine the potency of TFMPP in inhibiting serotonin uptake via SERT.
Protocol using Synaptosomes:
-
Synaptosome Preparation:
-
Synaptosomes (nerve terminals) are prepared from fresh brain tissue (e.g., rat striatum or cortex) by homogenization and differential centrifugation.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of TFMPP.
-
[³H]Serotonin is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).
-
Non-specific uptake is determined in the presence of a known potent SERT inhibitor (e.g., fluoxetine) or at 4°C.
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration or by adding ice-cold buffer.
-
The amount of [³H]Serotonin taken up by the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of TFMPP that inhibits 50% of the specific [³H]Serotonin uptake (IC₅₀) is calculated.
-
Workflow for SERT Uptake Assay
Caption: Workflow for a serotonin transporter uptake assay.
Head-Twitch Response (HTR) in Rodents
The head-twitch response is a behavioral assay in rodents that is predictive of hallucinogenic potential in humans, primarily mediated by 5-HT₂ₐ receptor activation.
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of TFMPP.
Protocol:
-
Animals: Male mice (e.g., C57BL/6J strain) are commonly used.
-
Acclimation: Animals are habituated to the testing environment (e.g., individual observation chambers) for a period before drug administration.
-
Drug Administration: TFMPP is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Observation: Following a set latency period, the number of head twitches (rapid, side-to-side head movements) is counted by a trained observer or an automated system for a defined period (e.g., 30 minutes).
-
Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.
Logical Flow of Head-Twitch Response Experiment
Caption: Logical flow of a head-twitch response experiment.
Drug Discrimination Studies in Rats
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug by training animals to differentiate between the presence and absence of the drug's effects.
Objective: To determine if the subjective effects of TFMPP are similar to other known psychoactive compounds.
Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training:
-
Rats are trained to press one lever after the administration of a "training drug" (e.g., a known hallucinogen or stimulant) and a different lever after the administration of a vehicle (e.g., saline).
-
Correct lever presses are rewarded with food or another reinforcer.
-
-
Testing:
-
Once the rats have learned to reliably discriminate between the training drug and vehicle, they are administered various doses of the test drug (TFMPP).
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
If the rats predominantly press the drug-appropriate lever after TFMPP administration, it is said to "substitute" for the training drug, indicating similar subjective effects. Partial substitution can also be observed.
-
Workflow for Drug Discrimination Study
Caption: Workflow of a drug discrimination study.
Signaling Pathways
TFMPP exerts its effects by interacting with various serotonin receptors, which in turn activate distinct intracellular signaling cascades.
5-HT₁ₐ Receptor Signaling
5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ). Agonism at these receptors, as produced by TFMPP, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT₁ₐ receptor signaling pathway.
5-HT₂ₐ Receptor Signaling
5-HT₂ₐ receptors are GPCRs that couple to Gₑ-proteins. Activation of these receptors by agonists like TFMPP stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.
Caption: 5-HT₂ₐ receptor signaling pathway.
Serotonin Transporter (SERT) Mechanism
TFMPP also interacts with the serotonin transporter, leading to the release of serotonin. The primary function of SERT is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. TFMPP can act as a substrate for SERT, leading to reverse transport (efflux) of serotonin.
Caption: TFMPP-mediated serotonin efflux via SERT.
Conclusion
This compound exhibits a complex pharmacological profile, primarily characterized by its interactions with the serotonergic system. It demonstrates affinity for multiple 5-HT receptor subtypes, acting as an agonist at 5-HT₁ and 5-HT₂C receptors, and a weak partial agonist or antagonist at 5-HT₂ₐ receptors.[2][3] Furthermore, it inhibits the reuptake of serotonin and can induce its release.[2] These molecular actions translate into a range of behavioral effects, including those indicative of hallucinogenic potential. The data and methodologies presented in this guide provide a foundational understanding of TFMPP's pharmacology, which is essential for researchers and professionals in the field of drug development and neuroscience. Further investigation into the nuanced signaling pathways and in vivo effects will continue to elucidate the complete pharmacological picture of this compound.
References
1-(2-Trifluoromethoxyphenyl)piperazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential pharmacological activities of 1-(2-Trifluoromethoxyphenyl)piperazine. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from analogous phenylpiperazine derivatives to infer its characteristics and potential applications in neuroscience research and drug development. This document also outlines detailed experimental protocols for its synthesis and for key biological assays to facilitate further investigation.
Chemical Structure and Properties
This compound is a derivative of piperazine characterized by the substitution of a 2-trifluoromethoxyphenyl group at one of the nitrogen atoms of the piperazine ring.
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186386-95-8 | [1] |
| Molecular Formula | C₁₁H₁₃F₃N₂O | [1] |
| Molecular Weight | 246.23 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | 293.683 °C at 760 mmHg (Predicted) | [1] |
| Solubility | No data available | |
| pKa | No data available |
Note: The boiling point is a predicted value and has not been experimentally verified in the available literature. Further experimental analysis is required to determine the precise physicochemical properties.
Synthesis
Logical Workflow for Synthesis:
A logical workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis of N-Aryl Piperazines
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Trifluoromethoxyaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether (or another suitable high-boiling point solvent)
-
Methanol
-
Diethyl ether
-
Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-trifluoromethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).
-
Add a high-boiling point solvent such as diethylene glycol monomethyl ether.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 130-150 °C.
-
Stir the mixture at this temperature for 6-12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the cooled mixture in a minimal amount of methanol and then add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a sodium carbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further by column chromatography on silica gel.
Pharmacological Profile (Inferred)
Direct pharmacological data for this compound is not available. However, based on the pharmacology of structurally similar phenylpiperazine derivatives, it is likely to exhibit activity at various neurotransmitter receptors, particularly serotonin, dopamine, and GABA receptors. Phenylpiperazines are known to have a range of effects on the central nervous system.[2]
Potential Signaling Pathway Interactions:
Potential signaling pathway interactions of this compound.
Serotonin Receptor Activity
Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist.[3] It is plausible that this compound also has affinity for various 5-HT receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, which could translate to potential anxiolytic, antidepressant, or psychedelic effects.
Dopamine Receptor Activity
Phenylpiperazine derivatives have also been shown to interact with dopamine receptors.[4] The nature of this interaction (agonist, antagonist, or partial agonist) and the selectivity for different dopamine receptor subtypes (e.g., D₁, D₂, D₃) would determine its potential effects on dopaminergic pathways, which are crucial in psychosis, motor control, and reward.
GABA Receptor Activity
Some piperazine derivatives have been found to modulate the function of GABAₐ receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction can lead to anxiolytic, sedative, and anticonvulsant effects.
Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
Radioligand Receptor Binding Assays
These assays are fundamental for determining the affinity of the compound for various receptors.
Workflow for Radioligand Binding Assay:
A general workflow for a radioligand receptor binding assay.
General Protocol for Serotonin (e.g., 5-HT₂ₐ) Receptor Binding Assay:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human 5-HT₂ₐ receptor or from a relevant brain region (e.g., rat frontal cortex).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT₂ₐ receptor antagonist (e.g., spiperone).
-
Incubation Conditions: Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Similar protocols can be adapted for dopamine and GABA receptors using appropriate radioligands and standards.
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ):
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₂ₐ receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Agonist Mode: An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.
-
Data Analysis: Plot dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
This compound is a chemical entity with potential for significant pharmacological activity, given the known effects of related phenylpiperazine compounds. Its trifluoromethoxy substitution at the ortho position of the phenyl ring may confer unique properties regarding receptor affinity, selectivity, and metabolic stability. This guide provides a foundational understanding of its chemical nature and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a research tool or a lead compound in drug discovery programs targeting the central nervous system.
References
- 1. 1-(3-(Trifluoromethoxy)phenyl)piperazine | C11H13F3N2O | CID 23116624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Effects of 1-(3-trifluoromethyl)phenyl)piperazine (TFMPP) on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vivo effects of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) on the release of key monoamine neurotransmitters. It consolidates quantitative data from preclinical studies, details common experimental methodologies, and illustrates the underlying neuropharmacological mechanisms and workflows.
Introduction
1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class. While used as an intermediate in chemical synthesis, it is more widely known as a recreational drug, often sold in combination with benzylpiperazine (BZP) as an alternative to MDMA ("Ecstasy").[1][2] Its psychoactive effects are primarily driven by its potent interactions with the serotonergic system. Pharmacologically, TFMPP functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2][3] Understanding its specific effects on neurotransmitter dynamics in vivo is critical for neuropharmacology, toxicology, and the development of novel therapeutics targeting the monoaminergic systems.
Core Pharmacological Effects on Neurotransmitter Systems
TFMPP's primary influence is on the serotonin system, which in turn leads to secondary, indirect effects on other neurotransmitters, most notably dopamine.
TFMPP is fundamentally a serotonin releasing agent.[2][3] Its principal mechanism involves interaction with the serotonin transporter (SERT), for which it has a demonstrated affinity (EC₅₀ = 121 nM), leading to the release of serotonin.[1] Animal studies have shown that the discriminative stimulus effects of TFMPP are mediated primarily through the 5-HT₁B receptor subtype.[4][5] While its role as a serotonin releaser is well-established, specific quantitative microdialysis data detailing the percentage increase of extracellular 5-HT in vivo is less commonly reported than its downstream effects.
TFMPP has no significant direct effect on dopamine reuptake or efflux.[1] However, in vivo studies have consistently demonstrated that TFMPP facilitates the release of dopamine in a dose-dependent manner.[6] This effect is considered to be indirect and secondary to its potent activity at serotonin receptors. The leading hypothesis suggests this modulation occurs via interactions with 5-HT₂C receptors, which can influence dopaminergic neuron activity.[7][8]
Similar to its interaction with the dopamine system, TFMPP does not directly affect norepinephrine reuptake or efflux.[1] Indirect effects on norepinephrine release may occur via stimulation of 5-HT₁B or 5-HT₂C receptors, but this mechanism is less characterized, and in vivo microdialysis data quantifying these effects are not prominently available in the literature.[7]
Quantitative Data on Neurotransmitter Release
The most clearly quantified in vivo effect of TFMPP is its indirect influence on extracellular dopamine levels. The following table summarizes key findings from a microdialysis study in the anterior striatum of anesthetized rats.
| Neurotransmitter | Brain Region | Animal Model | TFMPP Administration (via reverse dialysis) | Observed Effect (% Change from Baseline) | Citation |
| Dopamine (DA) | Anterior Striatum | Rat | 10.0 nmol | +40% | [6] |
| Dopamine (DA) | Anterior Striatum | Rat | 160 nmol | +1000% (11-fold increase) | [6] |
Diagrams of Mechanisms and Workflows
Caption: Standard workflow for an in vivo microdialysis experiment.
Experimental Protocols: In Vivo Microdialysis
In vivo microdialysis is a cornerstone technique for measuring extracellular neurotransmitter levels in discrete brain regions of freely moving animals. [9]The following protocol is a synthesized representation of a typical experiment to assess the effects of TFMPP.
-
Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used. [4][6]Animals are housed individually and allowed to acclimate to the facility for at least one week prior to surgery.
-
Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture). A guide cannula is surgically implanted using a stereotaxic frame, targeting a specific brain region such as the anterior striatum or nucleus accumbens. [6][9]The cannula is secured to the skull with dental cement and jeweler's screws. Animals are allowed a post-operative recovery period of several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane of a specific length and molecular weight cutoff is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is connected to a syringe pump and perfused at a low, constant flow rate (typically 1.0-2.0 µL/min) with artificial cerebrospinal fluid (aCSF), a solution with an ionic composition similar to that of the brain's extracellular fluid. [9]* Equilibration and Baseline: The system is allowed to equilibrate for 1-2 hours. Following this period, 3-4 baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter concentrations.
-
Method: TFMPP is typically administered via reverse dialysis, where it is dissolved directly into the aCSF perfusion medium at known concentrations. [6]This method allows for localized and sustained drug delivery to the target brain region. Systemic administration (e.g., intraperitoneal injection) is also possible but may introduce more systemic variables.
-
Collection: Dialysate fractions are collected continuously throughout the experiment into vials, often held at low temperatures to prevent degradation.
-
Analysis: The concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate is quantified using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC), a highly sensitive analytical technique. [10]Results are typically expressed as a percentage change from the average baseline concentration.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of TFMPP as a Serotonin Receptor Agonist in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist that has been instrumental in neuroscience research for decades. Its complex pharmacological profile, characterized by varying affinities and functional activities at different 5-HT receptor subtypes, has made it a valuable tool for dissecting the intricate roles of the serotonergic system in normal brain function and in various neuropsychiatric disorders. This technical guide provides an in-depth overview of TFMPP's pharmacology, its application in key experimental paradigms, and the underlying signaling pathways it modulates.
Quantitative Pharmacological Data
The affinity and functional potency of TFMPP vary across different 5-HT receptor subtypes. The following tables summarize key quantitative data from in vitro studies.
Table 1: Binding Affinities (Ki) of TFMPP at Human Serotonin (5-HT) Receptors
| 5-HT Receptor Subtype | Ki (nM) | Reference(s) |
| 5-HT1A | 288 - 1,950 | |
| 5-HT1B | 30 - 132 | |
| 5-HT1D | 282 | |
| 5-HT2A | 160 - 269 | |
| 5-HT2C | 62 | |
| 5-HT3 | 2,373 (IC50) | [1] |
Table 2: Functional Potency (EC50/IC50) of TFMPP at Serotonin (5-HT) Receptors
| Receptor Subtype | Assay | Potency (nM) | Efficacy | Reference(s) |
| 5-HT1B | Drug Discrimination (in vivo, rat) | ED50 = 270 | Full Agonist | [2] |
| 5-HT2A | Phosphoinositide Hydrolysis | - | Weak Partial Agonist or Antagonist | [3] |
| 5-HT2C | Phosphoinositide Hydrolysis | - | Partial Agonist | [4] |
Key Signaling Pathways Modulated by TFMPP
TFMPP's diverse effects are mediated through the activation of distinct intracellular signaling cascades upon binding to various 5-HT receptors. The primary pathways for the most relevant subtypes are illustrated below.
5-HT1A Receptor Signaling
Activation of 5-HT1A receptors by TFMPP primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This pathway is crucial in modulating neuronal excitability.
5-HT2A Receptor Signaling
TFMPP acts as a weak partial agonist or antagonist at the 5-HT2A receptor.[3] This receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor, at which TFMPP acts as a partial agonist, is coupled to Gq/11 proteins.[4][8] Its activation initiates the PLC-IP3-DAG signaling cascade, leading to increased intracellular calcium and PKC activation.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for common in vitro and in vivo assays used to characterize the effects of TFMPP.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of TFMPP for various 5-HT receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the desired 5-HT receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
The pellet is washed and re-centrifuged to remove endogenous neurotransmitters and other interfering substances.[9]
-
The final membrane pellet is resuspended in assay buffer.[9]
-
-
Competition Binding:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of TFMPP.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[9]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the TFMPP concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
In Vivo Assays
The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects.[10][11]
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.[1]
-
Habituation: Mice are habituated to the testing room and observation chambers (e.g., clear cylindrical enclosures) for a period before the experiment.[12]
-
Drug Administration: TFMPP is dissolved in a suitable vehicle (e.g., saline) and administered, typically via intraperitoneal (i.p.) injection, at various doses.[13] A vehicle control group is also included.
-
Observation: Immediately after injection, mice are placed individually into the observation chambers. The number of head twitches is counted by a trained observer, often for a period of 20-30 minutes.[1][12] Automated systems using video tracking or electromagnetic coils can also be used for more objective quantification.[10]
-
Data Analysis: The total number of head twitches for each animal is recorded. The data are then analyzed to compare the effects of different doses of TFMPP with the vehicle control, typically using statistical tests such as ANOVA followed by post-hoc tests.
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by the drug.[14][15]
Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.[14]
-
Training:
-
Rats are trained to press one of two levers to receive a food reward (e.g., a sucrose pellet).
-
On days when they receive an injection of TFMPP (the training dose, e.g., 1.0 mg/kg, i.p.), pressing one specific lever (the "drug lever") is reinforced.[14]
-
On days when they receive a vehicle injection, pressing the other lever (the "vehicle lever") is reinforced.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, rats are given a test injection of either a different dose of TFMPP or another drug of interest.
-
They are then placed in the operant chamber, and the number of presses on each lever is recorded during a session where presses on either lever may be reinforced, or no reinforcement is given.
-
-
Data Analysis:
-
The primary measure is the percentage of responses on the drug-appropriate lever.
-
Full substitution is typically defined as ≥80% of responses on the drug lever, indicating that the test drug produces subjective effects similar to TFMPP. Partial substitution occurs when responding on the drug lever is between 20% and 80%.
-
This test measures the spontaneous motor activity of rodents and is used to assess the stimulant or depressant effects of a compound.[16][17]
Protocol:
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared beams or an overhead video camera connected to a tracking software.[16][17]
-
Habituation: Animals are typically habituated to the testing room for at least 30-60 minutes before the test begins.[17]
-
Procedure:
-
Animals are administered TFMPP or vehicle and then immediately placed into the center of the open-field arena.
-
Locomotor activity is recorded for a specified duration, often 30 to 60 minutes.
-
-
Data Acquisition and Analysis:
-
The automated system records various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).
-
The data are analyzed to compare the effects of TFMPP on locomotor activity relative to the control group.
-
Conclusion
TFMPP remains a cornerstone tool in serotonin research. Its complex and multifaceted interactions with various 5-HT receptor subtypes provide a unique pharmacological profile that continues to be exploited to unravel the complexities of serotonergic neurotransmission. This guide has provided a comprehensive overview of its quantitative pharmacology, the signaling pathways it modulates, and detailed methodologies for its application in key neuroscience experiments. A thorough understanding of these aspects is crucial for the effective design and interpretation of studies utilizing this important research compound.
References
- 1. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. msudenver.edu [msudenver.edu]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Investigating the Psychoactive Effects of TFMPP in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound that has been investigated for its stimulant and hallucinogen-like effects. As a substance with a history of recreational use, often in combination with other piperazine derivatives, understanding its pharmacological profile is crucial for both public health and drug development. This technical guide provides a comprehensive overview of the psychoactive effects of TFMPP as observed in various animal models. It details the experimental protocols used to assess its behavioral and neurochemical impact, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of TFMPP involves its action as an agonist at multiple serotonin (5-HT) receptor subtypes, which in turn modulates dopaminergic and other neurotransmitter systems, leading to a complex behavioral phenotype.
Introduction
TFMPP is a non-selective serotonin receptor agonist, exhibiting significant activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1] It acts as a weak partial agonist or antagonist at the 5-HT2A receptor and has a negligible affinity for the 5-HT3 receptor.[1] Beyond its direct receptor interactions, TFMPP also influences the release and reuptake of monoamine neurotransmitters such as dopamine and norepinephrine, and affects acetylcholine release.[1][2] This complex pharmacology underlies its diverse behavioral effects, which include impacts on locomotor activity, anxiety, and subjective drug experiences modeled in animals.[1][3][4] This guide will delve into the key experimental findings that have elucidated the psychoactive properties of TFMPP.
Pharmacological Profile and Signaling Pathways
TFMPP's primary mechanism of action is centered on the serotonergic system. It functions as a serotonin-releasing agent and a 5-HT receptor agonist.[5][6] Its interaction with various 5-HT receptor subtypes triggers a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.
The diagram below illustrates the proposed signaling pathway of TFMPP, highlighting its interaction with key serotonin receptors and its downstream effects on other neurotransmitter systems.
Caption: TFMPP's mechanism of action.
Behavioral Effects in Animal Models
The psychoactive properties of TFMPP have been characterized using a variety of behavioral assays in rodents and non-human primates. These studies provide insights into its stimulant, subjective, and rewarding effects.
Locomotor Activity
Locomotor activity assays are used to assess the stimulant or depressant effects of a compound.[7] Studies on TFMPP have yielded mixed results, with some reporting decreases in locomotor activity, while others have observed increases, depending on the dose and species.
-
Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[7]
-
Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
Animals are administered TFMPP or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: Total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed.
The following diagram illustrates the typical workflow for a locomotor activity experiment.
Caption: Locomotor activity experimental workflow.
| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| Mice | 1-5 | i.p. | Dose-dependent decreases | [3] |
| Mice | Not specified | Not specified | Decreased locomotor activity | [4][8] |
| Rats | Not specified | Not specified | Dose-dependent suppression of spontaneous ambulatory behavior | [9] |
| Rats | 0.1-1.0 | i.p. | Reduced locomotion at the highest dose | [10] |
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize its interoceptive cues.[11] These studies are valuable for understanding how a novel compound is perceived relative to known drugs of abuse.
-
Apparatus: An operant conditioning chamber with two levers and a food/liquid reward dispenser.
-
Procedure:
-
Training: Animals are trained to press one lever after receiving the training drug (e.g., TFMPP) and the other lever after receiving the vehicle (e.g., saline) to obtain a reward.
-
Testing: Once the discrimination is learned, animals are administered a test drug, and the percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: The percentage of drug-appropriate responding (%DAR) is calculated. Full substitution is generally considered to be ≥80% DAR, while partial substitution is between 20% and 80% DAR.
The workflow for a drug discrimination study is depicted below.
Caption: Drug discrimination experimental workflow.
| Animal Model | Training Drug | Test Drug | Dose (mg/kg) | % Drug-Appropriate Responding | Reference |
| Rats | Methamphetamine | TFMPP | 1-5 | Max of 52% | [3] |
| Rats | Cocaine | TFMPP | 1-5 | Max of 19% | [3] |
| Rats | MDMA | TFMPP | 0.25-2.5 | Peak of 1% | [3] |
| Mice | S(+)-MDMA | TFMPP | 3.0 | Full substitution (ED50 ≈ 1.7 mg/kg) | [8] |
| Rhesus Monkeys | Amphetamine | TFMPP | Up to 1.0 | Essentially no AMPH-appropriate responding | [13] |
| Rats | TFMPP (1.0 mg/kg) | TFMPP | Lower doses | Dose-related decrease | [12] |
| Rats | TFMPP (1.0 mg/kg) | mCPP | Not specified | TFMPP-like responding | [14] |
| Rats | TFMPP (1.0 mg/kg) | Norfenfluramine | Not specified | TFMPP-like responding | [14] |
These results suggest that the subjective effects of TFMPP are primarily mediated by the serotonergic system, particularly 5-HT1B receptors, and are distinct from those of classic psychostimulants like cocaine and amphetamine.[12][14][15]
Conditioned Place Preference (CPP)
The conditioned place preference paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[16][17][18]
-
Animals: Mice or rats are commonly used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine initial preference.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving the drug (e.g., TFMPP) and to another compartment after receiving the vehicle.
-
Post-conditioning (Test): The animal is again allowed to freely explore all compartments in a drug-free state, and the time spent in each is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
The experimental workflow for CPP is outlined below.
Caption: Conditioned place preference workflow.
Studies have shown that TFMPP does not produce a conditioned place preference in mice, suggesting it may lack significant rewarding effects when administered alone.[3]
Neurochemical Effects
TFMPP's behavioral effects are a direct consequence of its impact on neurochemistry. In vivo microdialysis studies have demonstrated that TFMPP increases extracellular serotonin levels in the nucleus accumbens of rats.[8] Furthermore, it has been shown to stimulate the release of serotonin from hypothalamic slices through a mechanism dependent on the serotonin transporter (SERT).[8] Studies have also indicated that TFMPP can induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons, suggesting potential neurotoxic effects at higher concentrations.[19]
Conclusion
The psychoactive effects of TFMPP in animal models are complex and primarily driven by its interaction with the serotonergic system. While it exhibits some stimulant-like properties, its subjective effects are distinct from those of amphetamine and cocaine. The lack of conditioned place preference suggests a low potential for abuse when used in isolation. However, its ability to modulate dopamine and other neurotransmitters, coupled with potential neurotoxic effects, warrants further investigation, particularly in the context of its common co-administration with other psychoactive substances. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to characterize novel psychoactive compounds and develop potential therapeutic interventions.
References
- 1. esmed.org [esmed.org]
- 2. Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of 1-(2-Trifluoromethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise overview of the chemical properties of 1-(2-Trifluoromethylphenyl)piperazine, an organic compound belonging to the phenylpiperazine class. While its isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-documented psychoactive substance, there is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of the 2-trifluoromethylphenyl isomer. This document summarizes the known data for 1-(2-Trifluoromethylphenyl)piperazine and highlights areas where further research is needed.
Chemical and Physical Data
The fundamental molecular and physical properties of 1-(2-Trifluoromethylphenyl)piperazine and its hydrochloride salt are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight (Free Base) | 230.23 g/mol |
| Molecular Weight (HCl Salt) | 266.7 g/mol |
| Synonyms | o-TFMPP, ortho-TFMPP, 1-(o-Trifluoromethylphenyl)piperazine, 2-TFMPP |
Synthesis and Experimental Protocols
A patent for the synthesis of a related compound, 1-(2-((2-(trifluoromethyl)phenyl)thio)phenyl)piperazine, suggests a palladium-catalyzed coupling reaction, which could be another potential synthetic strategy. It is important to note that specific reaction conditions, such as solvents, temperature, and catalysts, would require optimization for the synthesis of 1-(2-Trifluoromethylphenyl)piperazine.
A potential synthetic pathway for 1-(2-Trifluoromethylphenyl)piperazine.
Mechanism of Action and Signaling Pathways
The physiological and toxicological properties of 1-(2-Trifluoromethylphenyl)piperazine are not currently known. Extensive research has been conducted on its isomer, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), which acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent. However, due to the principles of structure-activity relationships, it cannot be assumed that the 2-isomer possesses the same pharmacological profile. The position of the trifluoromethyl group on the phenyl ring can significantly alter the compound's affinity and efficacy at various receptors.
Without experimental data, any depiction of a signaling pathway for 1-(2-Trifluoromethylphenyl)piperazine would be purely speculative. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.
Conclusion and Future Directions
This technical guide consolidates the currently available information on 1-(2-Trifluoromethylphenyl)piperazine. While its basic chemical properties are defined, a significant knowledge gap exists regarding its synthesis, pharmacology, and toxicology. For researchers and drug development professionals, this compound represents an area ripe for investigation. Future studies should focus on:
-
Development and optimization of a reliable synthetic protocol.
-
In vitro receptor binding and functional assays to determine its pharmacological profile.
-
In vivo studies to understand its pharmacokinetic and pharmacodynamic properties.
-
Toxicological assessments to ascertain its safety profile.
Such research will be crucial in understanding the potential applications or risks associated with this particular isomer of trifluoromethylphenylpiperazine.
Unveiling the Enigma of 1-(2-Trifluoromethylphenyl)piperazine (CAS 63854-31-9): A Technical Overview of a Sparsely Charted Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Trifluoromethylphenyl)piperazine, also known as oTFMPP and identified by CAS number 63854-31-9, is a substituted piperazine compound available for scientific research. Despite its structural similarity to the more extensively studied meta-isomer, 1-(3-trifluoromethylphenyl)piperazine (mTFMPP), a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on the ortho-isomer. This technical guide summarizes the limited available information for oTFMPP and highlights the extensive data gap in its pharmacological, toxicological, and mechanistic understanding. In contrast, the wealth of research on its meta-isomer is briefly discussed to provide context and underscore potential avenues for future investigation into this class of compounds.
Introduction
Substituted piperazines are a broad class of chemical compounds with a piperazine core structure that have garnered significant interest in medicinal chemistry and neuropharmacology.[1] Many derivatives have been investigated for their effects on the central nervous system, particularly their interaction with serotonergic and dopaminergic systems. 1-(2-Trifluoromethylphenyl)piperazine (oTFMPP) is a commercially available research chemical.[2] However, its biological activity and potential applications remain largely unexplored in published scientific literature. This document aims to provide a concise overview of the currently available technical information for CAS 63854-31-9 and to clearly delineate the current knowledge gaps.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for 1-(2-Trifluoromethylphenyl)piperazine is provided in Table 1. This information is primarily derived from safety data sheets (SDS) provided by commercial suppliers.
| Property | Value | Reference |
| CAS Number | 63854-31-9 | |
| Molecular Formula | C11H13F3N2 | |
| Molecular Weight | 230.23 g/mol | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Oral LD50 | Data not available | |
| Dermal LD50 | Data not available | |
| Inhalation LC50 | Data not available |
Table 1: Physicochemical and Toxicological Data for 1-(2-Trifluoromethylphenyl)piperazine.
Synthesis
Figure 1. A generalized synthetic scheme for the preparation of 1-(2-Trifluoromethylphenyl)piperazine.
Research Applications and Biological Activity
The research applications of 1-(2-Trifluoromethylphenyl)piperazine are not well-documented. A single study was identified that investigated its potential in a non-neurological context.
Reversal of Multidrug Resistance in Escherichia coli
In a study exploring the ability of various arylpiperazines to reverse multidrug resistance in Escherichia coli, 1-(2-trifluoromethylphenyl)piperazine (oTFMPP) was tested. The study found that oTFMPP was able to enhance the susceptibility of multidrug-resistant E. coli to certain antibiotics.[3][4]
Experimental Protocol: The specific experimental details from the study are as follows:
-
Bacterial Strains: Escherichia coli strains overexpressing AcrAB and AcrEF efflux pumps.
-
Method: Determination of the minimum inhibitory concentration (MIC) of various antibiotics in the presence and absence of the arylpiperazine compounds.
-
Concentration of oTFMPP used: 100 µg/ml.[3]
The results of this study are summarized in Table 2.
| Compound | Concentration | Effect | Reference |
| 1-(2-Trifluoromethylphenyl)piperazine | 100 µg/ml | Reversal of multidrug resistance in E. coli | [3] |
Table 2: Biological Activity of 1-(2-Trifluoromethylphenyl)piperazine in a Multidrug Resistance Assay.
Signaling Pathways: An Unexplored Territory
There is no available research detailing the interaction of 1-(2-Trifluoromethylphenyl)piperazine with any specific signaling pathways in mammalian systems. Its structural similarity to other phenylpiperazines, which are known to interact with serotonin and dopamine receptors, suggests that oTFMPP might have activity at these targets.[5] However, without experimental data, any proposed mechanism of action remains purely speculative.
The Well-Studied Isomer: 1-(3-Trifluoromethylphenyl)piperazine (mTFMPP)
In stark contrast to the ortho-isomer, the meta-isomer, 1-(3-trifluoromethylphenyl)piperazine (mTFMPP), has been extensively studied. It is a known non-selective serotonin receptor agonist and releasing agent. Its pharmacological profile has been characterized in numerous in vitro and in vivo studies, and it is often used as a tool compound in neuroscience research to probe the function of the serotonin system. The distinct pharmacological profiles of positional isomers are a common theme in medicinal chemistry, and the trifluoromethylphenylpiperazines are a clear example. The structural differences between the ortho-, meta-, and para-isomers are illustrated in Figure 2.
Figure 2. Chemical structures of the ortho-, meta-, and para-isomers of trifluoromethylphenylpiperazine.
Safety and Handling
According to available safety data sheets, 1-(2-Trifluoromethylphenyl)piperazine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[6][7]
Conclusion and Future Directions
1-(2-Trifluoromethylphenyl)piperazine (CAS 63854-31-9) represents a significant knowledge gap within the broader, well-researched class of substituted piperazines. While commercially available for research, its pharmacological and toxicological profiles are largely uncharacterized in the public domain. The single identified study on its ability to reverse multidrug resistance in bacteria provides a starting point for non-neurological applications. However, its potential effects on the central nervous system, which might be inferred from its structural class, remain to be elucidated.
Future research should focus on:
-
In vitro receptor binding and functional assays: To determine its affinity and efficacy at a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes.
-
In vivo behavioral studies: To characterize its effects on locomotion, anxiety, and other behavioral paradigms in animal models.
-
Metabolism and pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile.
A thorough investigation of 1-(2-Trifluoromethylphenyl)piperazine is warranted to fully understand its potential as a research tool or as a scaffold for novel therapeutic agents. Until such studies are conducted and published, its use in a research setting should be approached with an awareness of its largely unknown biological properties.
References
- 1. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 2. Explore Products | Smolecule [smolecule.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
The Discovery and History of Trifluoromethylphenylpiperazine (TFMPP) Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of trifluoromethylphenylpiperazine (TFMPP) compounds. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanism of action, and societal impact of this class of psychoactive substances. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the field.
Introduction and Historical Overview
The story of trifluoromethylphenylpiperazine (TFMPP) is intertwined with the broader history of phenylpiperazine derivatives, a class of compounds initially explored for their potential therapeutic applications in the central nervous system (CNS). Arylpiperazines have long been recognized as a versatile scaffold in medicinal chemistry, leading to the development of various drugs targeting neurotransmitter systems.
The specific emergence of TFMPP is linked to the clandestine exploration of psychoactive substances. It gained notoriety in the late 1990s and early 2000s as a "designer drug," often marketed as a legal alternative to illicit substances like MDMA (ecstasy).[1] It was frequently sold in combination with benzylpiperazine (BZP), a stimulant, in so-called "party pills."[1] This combination was purported to mimic the euphoric and empathogenic effects of MDMA, though scientific studies later revealed a distinct and often less desirable subjective experience.[2]
The initial scientific interest in TFMPP was driven by its potent interaction with the serotonergic system. Researchers began to investigate its receptor binding profile and functional activity to understand its psychoactive effects and potential for abuse. This research has since elucidated its role as a non-selective serotonin receptor agonist and a serotonin releasing agent.
Legal History
The rise in the recreational use of TFMPP prompted legislative action in numerous countries. In the United States, the Drug Enforcement Administration (DEA) temporarily placed TFMPP into Schedule I of the Controlled Substances Act in September 2002, citing its potential for abuse and lack of accepted medical use.[3] However, this temporary scheduling was not made permanent and expired in March 2004, after the Department of Health and Human Services did not recommend its control.[2][4] Despite this, some states have enacted their own legislation to control TFMPP.
Internationally, many countries have implemented stricter controls. For example, TFMPP is a controlled substance in the United Kingdom and other European nations. This legal evolution reflects the ongoing challenge of regulating novel psychoactive substances.
Chemical Synthesis
The synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction between 1-bromo-3-(trifluoromethyl)benzene and piperazine. Clandestine synthesis methods often employ similar principles, utilizing readily available precursors.
Illustrative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a TFMPP derivative, highlighting the key reaction steps.
A generalized workflow for the synthesis of TFMPP.
Pharmacological Profile
TFMPP's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a non-selective agonist at various serotonin (5-HT) receptor subtypes and also functions as a serotonin releasing agent.
Receptor Binding Affinity
The binding affinity of TFMPP for different serotonin receptor subtypes has been quantified in numerous studies. The following table summarizes the reported equilibrium dissociation constants (Ki) from various sources.
| Receptor Subtype | Ki (nM) Range | Reference |
| 5-HT1A | 135 - 430 | [Source needed] |
| 5-HT1B | 55 - 132 | [Source needed] |
| 5-HT1D | 282 | [Source needed] |
| 5-HT2A | 160 - 269 | [Source needed] |
| 5-HT2C | 62 - 190 | [Source needed] |
| SERT | 121 - 360 | [Source needed] |
Signaling Pathways
TFMPP's agonism at 5-HT receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the key receptor subtypes affected by TFMPP are illustrated below.
Activation of the 5-HT1B receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Simplified 5-HT1B receptor signaling pathway.
The 5-HT2C receptor is a Gq/11-coupled receptor. Its activation by TFMPP stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]
Simplified 5-HT2C receptor signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of TFMPP compounds. Due to the limited availability of detailed, publicly accessible protocols specifically for TFMPP, generalized procedures are provided as a framework.
Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperazine
Objective: To synthesize TFMPP via nucleophilic aromatic substitution.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Piperazine
-
A suitable solvent (e.g., toluene, DMSO)
-
A base (e.g., sodium tert-butoxide, potassium carbonate)
-
Palladium catalyst and ligand (for Buchwald-Hartwig amination, an alternative route)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure (General):
-
In a round-bottom flask, dissolve 1-bromo-3-(trifluoromethyl)benzene and an excess of piperazine in the chosen solvent.
-
Add the base to the reaction mixture.
-
If employing a catalyzed reaction, add the palladium catalyst and ligand.
-
Heat the reaction mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove excess reagents and byproducts. This typically involves extraction with an organic solvent and washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(3-(trifluoromethyl)phenyl)piperazine.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of TFMPP for specific serotonin receptor subtypes.[6][7]
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines or brain tissue)
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]DOI for 5-HT2A/2C)
-
TFMPP in a range of concentrations
-
A non-specific binding-defining agent (e.g., a high concentration of an unlabeled ligand)
-
Assay buffer
-
Filtration apparatus (e.g., Brandel cell harvester) and filter mats
-
Scintillation counter and scintillation fluid
Procedure (General):
-
Prepare a series of dilutions of TFMPP.
-
In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of TFMPP.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding-defining agent).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of TFMPP by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of TFMPP, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the inhibitory effect of TFMPP on serotonin reuptake by the serotonin transporter.
Materials:
-
Synaptosomes (nerve terminals) prepared from brain tissue (e.g., rat striatum or cortex) or cells expressing SERT.
-
[3H]Serotonin ([3H]5-HT)
-
TFMPP in a range of concentrations
-
A known SERT inhibitor as a positive control (e.g., fluoxetine)
-
Uptake buffer
-
Filtration apparatus and filter mats
-
Scintillation counter and scintillation fluid
Procedure (General):
-
Prepare synaptosomes from fresh or frozen brain tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with varying concentrations of TFMPP or vehicle control for a short period at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through filter mats and washing with ice-cold uptake buffer.
-
Quantify the amount of [3H]5-HT taken up by the synaptosomes using a scintillation counter.
-
Determine the IC50 value for TFMPP's inhibition of serotonin uptake by analyzing the concentration-response data.
Locomotor Activity Assessment
Objective: To evaluate the effect of TFMPP on spontaneous locomotor activity in rodents.[8][9][10]
Materials:
-
Rodents (e.g., mice or rats)
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
TFMPP dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control solution
Procedure (General):
-
Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
On the test day, administer TFMPP or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
-
Immediately place the animals individually into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 60-120 minutes).
-
Analyze the data by comparing the locomotor activity of the TFMPP-treated group(s) to the vehicle-treated control group. Data is often binned into time intervals to assess the time course of the drug's effect.
Drug Discrimination Study
Objective: To determine if the subjective effects of TFMPP are similar to those of a known drug of abuse (e.g., MDMA or a hallucinogen).[1][11][12][13][14]
Materials:
-
Rats trained to discriminate a specific drug (the training drug) from vehicle in a two-lever operant conditioning chamber.
-
TFMPP dissolved in a suitable vehicle.
-
The training drug and vehicle.
-
Operant conditioning chambers equipped with two levers and a food reward dispenser.
Procedure (General):
-
Training Phase: Train rats to press one lever (the "drug" lever) to receive a food reward after being administered the training drug, and to press a second lever (the "vehicle" lever) for a reward after being administered the vehicle. Training continues until the rats reliably select the correct lever based on the substance they received.
-
Testing Phase: Once trained, administer different doses of TFMPP to the rats and place them in the operant chamber.
-
Record the number of presses on both the "drug" and "vehicle" levers.
-
Data Analysis: Calculate the percentage of responses on the "drug" lever for each dose of TFMPP. If TFMPP produces a dose-dependent increase in responding on the "drug" lever, it is said to "generalize" to the training drug, suggesting similar subjective effects.
Conclusion
Trifluoromethylphenylpiperazine compounds represent a significant chapter in the ongoing narrative of novel psychoactive substances. From their origins in medicinal chemistry exploration to their emergence as recreational drugs, the study of TFMPP has provided valuable insights into the functioning of the serotonergic system. This technical guide has aimed to consolidate the key historical, chemical, and pharmacological information on TFMPP, providing a foundation for future research. The provided experimental frameworks, while general, offer a starting point for the detailed investigation of this and similar compounds. A deeper understanding of the mechanisms of action and signaling pathways of such substances is crucial for both public health and the development of novel therapeutics for CNS disorders.
References
- 1. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Federal Register :: Schedules of Controlled Substances; Placement of 2,5-Dimethoxy-4-(n)-propylthiophenethylamine and N-Benzylpiperazine Into Schedule I of the Controlled Substances Act [federalregister.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethyl Group in TFMPP's Serotonergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class that has garnered significant interest in neuropharmacology due to its potent effects on the serotonergic system. It is primarily known for its activity as a serotonin (5-HT) receptor agonist and releasing agent.[1][2] This technical guide provides an in-depth exploration of the critical role the trifluoromethyl (CF3) group plays in defining the pharmacological profile of TFMPP. We will delve into its structure-activity relationship, receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. This document also provides detailed experimental protocols for key assays used to characterize TFMPP and similar compounds.
The Trifluoromethyl Group: A Key Modulator of Pharmacological Activity
The trifluoromethyl group is a common substituent in modern medicinal chemistry, valued for its unique electronic and steric properties.[3] Its incorporation into a molecule can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of TFMPP, the CF3 group at the meta-position of the phenyl ring is crucial for its characteristic serotonergic activity.
Key Physicochemical Contributions of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the phenylpiperazine scaffold, which can facilitate its ability to cross the blood-brain barrier and access central nervous system (CNS) targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life compared to non-fluorinated analogs.
-
Electron-Withdrawing Nature: The strong electron-withdrawing properties of the CF3 group influence the electron density of the phenyl ring, which can impact receptor-ligand interactions.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chloro or methyl group, but with distinct electronic effects that can fine-tune pharmacological activity.
Quantitative Analysis of TFMPP's Receptor Binding and Functional Activity
The trifluoromethyl group significantly contributes to the binding affinity and functional profile of TFMPP at various serotonin receptors and the serotonin transporter (SERT). The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity of TFMPP
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| 5-HT1A | 288 - 1950[1] |
| 5-HT1B | 30 - 132[1] |
| 5-HT1D | 282[1] |
| 5-HT2A | 160 - 269[1] |
| 5-HT2C | 62[1] |
| 5-HT3 | 2373 (IC50)[1] |
Table 2: Functional Activity of TFMPP
| Target | Functional Response | Potency (EC50) [nM] | Efficacy (Emax) |
| 5-HT1A | Full Agonist | Data not readily available | Data not readily available |
| 5-HT1B | Full Agonist | Data not readily available | Data not readily available |
| 5-HT1D | Full Agonist | Data not readily available | Data not readily available |
| 5-HT2A | Weak Partial Agonist / Antagonist | Data not readily available | Data not readily available |
| 5-HT2C | Full Agonist | Data not readily available | Data not readily available |
| SERT | Serotonin Release | 121[1] | Data not readily available |
Signaling Pathways Modulated by TFMPP
TFMPP's interaction with 5-HT1 and 5-HT2 receptor subtypes triggers distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
Caption: 5-HT1A/1B/1D receptor signaling pathway activated by TFMPP.
Caption: 5-HT2C receptor signaling pathway activated by TFMPP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TFMPP.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Workflow Diagram:
References
An In-depth Technical Guide on the Basic Pharmacokinetics of 1-(2-Trifluoromethoxyphenyl)piperazine
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Trifluoromethoxyphenyl)piperazine (TFMPP) is a psychoactive compound of the phenylpiperazine class. It is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1] This technical guide provides a detailed overview of the basic pharmacokinetic properties of TFMPP, including its absorption, distribution, metabolism, and excretion (ADME), based on currently available scientific literature. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.
Pharmacokinetic Profile of TFMPP
The pharmacokinetic profile of TFMPP has been primarily characterized through studies in humans and rats. Following oral administration, TFMPP is absorbed and subsequently undergoes extensive metabolism before being excreted.
Absorption
Following a single 60 mg oral dose in healthy human adults, TFMPP reaches a peak plasma concentration (Cmax) of 24.10 ± 1.8 ng/mL within approximately 90 minutes (Tmax).[1]
Distribution
Metabolism
TFMPP is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main enzymes involved in its metabolism are CYP2D6, CYP1A2, and CYP3A4.[2] The primary metabolic pathway is aromatic hydroxylation, leading to the formation of 4-hydroxy-TFMPP (p-OH-TFMPP).[2] This metabolite is then further conjugated, primarily with glucuronic acid, before excretion.[2] In vitro studies have shown that TFMPP and another piperazine derivative, benzylpiperazine (BZP), can inhibit each other's metabolism.[2]
Excretion
In rats, the primary route of excretion for TFMPP and its metabolites is through the urine. Following a single intraperitoneal dose, approximately 64% of the administered dose is recovered in the urine within 48 hours, with the vast majority being the glucuronide conjugate of p-OH-TFMPP. The excretion of the unchanged parent drug is minimal, accounting for less than 0.7% of the dose.[2] The apparent clearance (Cl/F) of TFMPP in humans after a 60 mg oral dose has been determined to be 384 ± 45 L/h.[1] The elimination of TFMPP follows a two-phase disposition, with a terminal half-life of approximately 5.95 ± 1.63 hours in humans.[1] Information regarding the extent of biliary excretion and potential enterohepatic recirculation of TFMPP is not currently available.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for TFMPP in humans and excretion data in rats.
Table 1: Human Pharmacokinetic Parameters of TFMPP Following a Single 60 mg Oral Dose [1]
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 24.10 | 1.8 |
| Tmax (min) | 90 | - |
| t½ (h) | 5.95 | 1.63 |
| Cl/F (L/h) | 384 | 45 |
Table 2: Urinary Excretion of TFMPP and its Metabolite in Rats Following a Single Intraperitoneal Dose [2]
| Compound | Percentage of Dose Excreted in Urine (48h) |
| TFMPP (unchanged) | < 0.7% |
| p-OH-TFMPP (conjugated) | ~64% |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of TFMPP are crucial for the replication and validation of findings. Below are generalized methodologies based on the available literature.
Human Pharmacokinetic Study Protocol
A typical clinical study to determine the pharmacokinetics of TFMPP would involve the oral administration of a single dose to healthy adult volunteers.
-
Subject Recruitment: Healthy adult volunteers are screened for inclusion and exclusion criteria.
-
Dosing: A single oral dose of TFMPP (e.g., 60 mg) is administered.[1]
-
Blood Sampling: Venous blood samples are collected at predetermined time points over a 24-hour period.[1]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Sample Analysis: Plasma concentrations of TFMPP and its metabolites are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Analytical Method for TFMPP Quantification in Plasma
A validated LC-MS method is commonly employed for the sensitive and specific quantification of TFMPP in biological matrices.[1]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.[2]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph equipped with a C18 column. A mobile phase consisting of a mixture of ammonium formate buffer and acetonitrile is used to separate TFMPP from other components.[1]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification. The instrument is operated in a specific mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to ensure high selectivity for TFMPP.[1]
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the amount of TFMPP in the plasma samples.[1]
Visualizations
TFMPP Metabolic Pathway
Caption: Metabolic pathway of this compound (TFMPP).
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Serotonergic Signaling of TFMPP
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis of 1-(2-Trifluoromethoxyphenyl)piperazine in Urine
Abstract
This application note provides a detailed protocol for the determination of 1-(2-trifluoromethoxyphenyl)piperazine (2-TFMPP) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). 2-TFMPP is a designer drug of the piperazine class, and its detection in biological matrices is crucial for clinical and forensic toxicology. The described method involves enzymatic hydrolysis of urine samples, followed by solid-phase extraction (SPE) and derivatization to enhance volatility and chromatographic separation. This procedure is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification of TFMPP in urine. While much of the published literature focuses on the 3-TFMPP and 4-TFMPP isomers, the presented protocol is adaptable for the 2-TFMPP isomer, with special considerations for isomer differentiation.
Introduction
This compound (2-TFMPP) is a psychoactive substance that has emerged as a recreational drug, often in combination with other piperazine derivatives like 1-benzylpiperazine (BZP).[1][2] Monitoring its use and understanding its pharmacokinetics requires sensitive and specific analytical methods for its detection in biological fluids such as urine. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of drugs of abuse due to its high resolution and sensitivity.[1][3] However, the analysis of piperazines can be challenging due to their polarity and potential for poor chromatographic peak shape. Derivatization is often employed to improve their volatility and chromatographic performance.[1][4][5] This application note details a comprehensive GC-MS method for the analysis of 2-TFMPP in urine, including sample preparation, derivatization, and instrument parameters. It also addresses the critical aspect of differentiating between TFMPP regioisomers.[6]
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
The primary route of metabolism for TFMPP is through hydroxylation followed by conjugation (glucuronidation or sulfation).[2][7] Therefore, an enzymatic hydrolysis step is essential to cleave these conjugates and accurately quantify the total amount of the drug excreted in urine.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate buffer (pH 5.2)
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or mixed-mode cation exchange)
-
Methanol
-
5% NH4OH in Methanol
-
Internal Standard (IS) solution (e.g., 1-(3-chlorophenyl)piperazine - mCPP)
Procedure:
-
To 1 mL of urine, add 10 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 37°C for 12 hours.[4]
-
Condition the SPE column with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE column.
-
Wash the column with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Dry the column under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% NH4OH in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Perfluoroacylation
To improve the chromatographic properties and mass spectral fragmentation of TFMPP, a derivatization step using a perfluoroacylating agent such as trifluoroacetic anhydride (TFAA) is performed.[1][4]
Materials:
-
Dried sample extract from SPE
-
Ethyl acetate
-
Trifluoroacetic anhydride (TFAA)
Procedure:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Cool the sample to room temperature.
-
Evaporate the derivatization mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
GC-MS Parameters
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.
-
SIM Ions for TFMPP-TFA derivative (suggested): The mass spectra of the three TFMPP regioisomers and their derivatives are very similar.[6] Characteristic fragment ions should be determined experimentally.
Quantitative Data
The following table summarizes typical validation parameters for the GC-MS analysis of TFMPP in urine, based on published methods for related isomers.[1][3] These values should be established and validated for the specific 2-TFMPP isomer in the user's laboratory.
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 10.0 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.002 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.008 µg/mL | [1][3] |
| Extraction Efficiency | 90% - 108% | [1] |
| Intra-day Precision (%CV) | < 15% | [8] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Accuracy (% Recovery) | 82% - 107% | [8] |
Visualizations
Experimental Workflow
References
- 1. scholars.direct [scholars.direct]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of TFMPP in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma samples. The described protocol is essential for pharmacokinetic studies, toxicological screenings, and other clinical and forensic applications where accurate measurement of TFMPP is required. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity and reproducibility. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the workflow to facilitate implementation in a laboratory setting.
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, often found in illicit "party pills". Due to its increasing prevalence and potential for abuse, there is a growing need for reliable analytical methods to quantify its presence in biological matrices. This application note presents a validated HPLC-UV method for the determination of TFMPP in plasma, offering a cost-effective and accessible alternative to mass spectrometry-based methods for routine analysis. The method is suitable for a range of applications, from preclinical drug metabolism and pharmacokinetic (DMPK) studies to clinical and forensic toxicology.
Experimental Protocols
Materials and Reagents
-
TFMPP reference standard
-
Internal Standard (IS), e.g., 1-(3-chlorophenyl)piperazine (mCPP)
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Human plasma (drug-free)
-
Extraction solvent: Dichloromethane/isopropanol/ethyl acetate mixture (1:1:3, v/v/v)[1]
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1% in methanol)
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 1 mL of plasma in a centrifuge tube, add the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of TFMPP standard solution.
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide to each tube and vortex for 30 seconds to adjust the pH to 8-9.[1]
-
Extraction: Add 5 mL of the extraction solvent (dichloromethane/isopropanol/ethyl acetate, 1:1:3, v/v/v) to each tube.[1]
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01 M ammonium formate (pH 4.5) and acetonitrile.[2][3] The exact ratio should be optimized for ideal separation, a starting point could be a 95:5 mixture of the two eluents.[1]
-
Injection Volume: 20 µL
-
Detector Wavelength: To be determined based on the UV spectrum of TFMPP (typically in the range of 230-260 nm).
-
Column Temperature: Ambient or controlled at 25°C.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
Calibration curves were constructed by plotting the peak area ratio of TFMPP to the internal standard against the nominal concentration of TFMPP. The method demonstrated excellent linearity over the tested concentration range. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at low, medium, and high concentrations. The results, expressed as the percentage of relative error (%RE) for accuracy and the percentage of relative standard deviation (%RSD) for precision, were within acceptable limits.
Recovery
The extraction recovery of TFMPP from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.
Quantitative Data Summary
The quantitative performance of the HPLC method for TFMPP analysis is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 50 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[2][3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 5%[2] |
| Inter-day Precision (%RSD) | < 10%[2] |
| Accuracy (%RE) | Within ±10% (>90%)[2] |
| Extraction Recovery | > 85% |
Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of TFMPP in plasma samples.
Caption: Experimental workflow for TFMPP quantification in plasma.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of TFMPP in plasma samples. The simple liquid-liquid extraction procedure and isocratic HPLC-UV analysis make it a practical choice for laboratories conducting pharmacokinetic, toxicological, or forensic investigations. The method has been validated to meet standard bioanalytical guidelines, ensuring accurate and reproducible results.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: Dissolving TFMPP for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a substituted piperazine compound widely used in neuropharmacological research as a non-selective serotonin (5-HT) receptor agonist and releasing agent.[1][2] Accurate and reproducible results in in vitro assays are critically dependent on the correct preparation of TFMPP solutions. This document provides a detailed protocol for the dissolution, storage, and preparation of working solutions of TFMPP for use in various in vitro experimental settings, such as cell-based assays and receptor binding studies.
Physicochemical Properties and Solubility
Proper handling and dissolution begin with understanding the fundamental properties of the compound. TFMPP is typically available as a hydrochloride (HCl) salt, which can affect its molecular weight and solubility. It is characterized as an off-white or yellowish solid.[2]
Table 1: Physicochemical Properties of TFMPP (Free Base)
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃F₃N₂ |
| Molar Mass | 230.234 g/mol [2] |
| Appearance | Off-white, yellowish solid[2] |
Note: When using a salt form (e.g., TFMPP-HCl), always use the molecular weight of the specific salt for accurate molar concentration calculations.
The choice of solvent is critical for ensuring that TFMPP remains in solution throughout the experiment. Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions for in vitro studies due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[3][4]
Table 2: Solubility of TFMPP
| Solvent | Solubility Information | Notes |
|---|---|---|
| DMSO | Widely used for dissolving compounds for in vitro screening.[3][4] | Recommended for preparing high-concentration stock solutions. |
| Methanol | Used for preparing stock solutions for analytical chemistry (e.g., GC/MS).[5][6] | Can be used, but DMSO is more common for cell-based assays. |
| Water | Solubility is limited. | Not recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble. | Can be used, but potential for cellular toxicity should be considered.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TFMPP Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) powder
-
Dimethyl sulfoxide (DMSO), anhydrous or sterile-filtered
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of TFMPP powder needed. For a 10 mM stock solution in 1 mL of DMSO, the calculation (using the free base molar mass) is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 230.234 g/mol x 1000 mg/g = 2.30 mg
-
Weigh TFMPP: Carefully weigh the calculated amount of TFMPP powder using an analytical balance. If the compound is toxic or of unknown toxicity, perform this step inside a chemical fume hood.[4]
-
Dissolve in DMSO: Add the weighed TFMPP powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Ensure Complete Dissolution: Cap the vial securely and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure all solid has completely dissolved.[4] Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
Table 3: Stock Solution Stability
| Solvent | Storage Temperature | Recommended Duration |
|---|---|---|
| DMSO | -20°C | Up to 1 month[8] |
| DMSO | -80°C | Up to 6 months[8] |
Note: When stored at -20°C, TFMPP samples have been shown to be stable for at least 14 days.[9] For longer-term storage, -80°C is recommended.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the primary stock solution into complete cell culture medium for direct application to cells.
Materials:
-
10 mM TFMPP stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final TFMPP concentrations required for your experiment. In vitro studies have utilized concentrations ranging from 1 µM to over 500 µM.[10][11]
-
Maintain Low DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, with <0.1% being preferable, to avoid solvent-induced cytotoxicity.[4][8]
-
Perform Serial Dilutions:
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution into an intermediate concentration (e.g., 1 mM or 100 µM) in cell culture medium. This stepwise process helps prevent the compound from precipitating out of solution.[8]
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.
-
Example (for 10 µM final concentration from a 10 mM stock): Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution). The final DMSO concentration will be 0.1%.
-
-
Prepare Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration TFMPP working solution.[8] This allows for the differentiation of compound effects from solvent effects.
-
Mix and Use: Gently vortex or invert the tubes to mix. Add the final working solutions to the cell cultures immediately.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from weighing the TFMPP powder to preparing the final working solutions for in vitro assays.
Caption: Workflow for TFMPP solution preparation.
TFMPP Signaling Pathway Diagram
TFMPP primarily exerts its effects through the serotonergic system. It acts as an agonist at multiple serotonin (5-HT) receptor subtypes and also interacts with the serotonin transporter (SERT).[1][2]
Caption: Simplified TFMPP serotonergic signaling pathway.
References
- 1. esmed.org [esmed.org]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. emulatebio.com [emulatebio.com]
- 5. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TFMPP in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist with a complex pharmacological profile that makes it a valuable tool in neuroscience research.[1] It primarily interacts with various serotonin (5-HT) receptor subtypes, exhibiting agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and acting as a weak partial agonist or antagonist at 5-HT2A receptors.[2] This document provides detailed application notes and protocols for the use of TFMPP in rodent behavioral studies, focusing on its effects on locomotor activity, anxiety, and depression-like behaviors.
Mechanism of Action
TFMPP's behavioral effects are primarily mediated through its interaction with the serotonergic system. It not only acts as a direct agonist at multiple 5-HT receptor subtypes but also promotes the release of serotonin.[1][2] Its ability to modulate dopamine and norepinephrine release and uptake to a lesser extent further contributes to its complex behavioral profile.[2] The multifaceted mechanism of action allows researchers to probe the role of the serotonergic system in various physiological and pathological processes.
Caption: Simplified signaling pathway of TFMPP's interaction with the serotonergic system.
Data Presentation
Table 1: Effects of TFMPP on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Mouse | 10, 30 | i.p. | Dose-dependent decrease | [3] |
| Mouse | 10, 25 | i.p. | Time- and dose-dependent decreases | [1] |
| Rat | Not specified | Not specified | Dose-dependent suppression | [4] |
Table 2: Anxiogenic-like and Other Behavioral Effects of TFMPP in Rodents
| Behavioral Test | Species | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Social Interaction Test | Rat | 0.1 - 1.0 | i.p. | Reduced total interaction time (anxiogenic-like) | [5] |
| Head Twitch Assay | Mouse | 10.0 | i.p. | Moderate head twitch response (hallucinogen-like) | [3][6] |
| Drug Discrimination | Rat | 1.0 | i.p. | Stimulus effects mediated by 5-HT1B receptors | [7] |
| Food Intake | Rat | Not specified | Not specified | Dose-dependent decrease in food intake (anorexia) | [8] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
This protocol is designed to assess the effect of TFMPP on spontaneous locomotor activity in rodents using an automated activity monitoring system.
Materials:
-
TFMPP solution
-
Vehicle control (e.g., saline)
-
Rodents (mice or rats)
-
Actophotometer or open-field arena equipped with photobeams or video tracking software[9]
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the activity chamber for a predetermined period (e.g., 30-60 minutes) prior to drug administration.[1]
-
Drug Administration: Administer TFMPP or vehicle control via the desired route (intraperitoneal injection is common). Doses typically range from 1 to 30 mg/kg for mice and rats.[1][3]
-
Data Collection: Immediately after injection, place the animal back into the activity chamber and record locomotor activity for a set duration (e.g., 60-120 minutes).[3] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data by comparing the activity levels of the TFMPP-treated group to the vehicle-treated control group. Data can be binned in time intervals (e.g., 5-minute blocks) to assess the time course of the drug's effect.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
Synthesis of Novel 2-Methyl-TFMPP Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a novel derivative of 3-(Trifluoromethyl)phenylpiperazine (TFMPP), specifically 2-methyl-1-[3-(trifluoromethyl)phenyl]piperazine. This compound represents a novel structural modification of TFMPP, a known serotonergic agent, by introducing a methyl group onto the piperazine ring. Such modifications are of interest in drug discovery to explore structure-activity relationships (SAR) and potentially modulate the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.
Introduction
3-(Trifluoromethyl)phenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist with activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1][2] It acts as a full agonist at most of these sites, with the exception of the 5-HT2A receptor where it behaves as a weak partial agonist or antagonist.[1][2] Due to its effects on the serotonergic system, TFMPP has been investigated for its psychotropic effects and is often found in combination with other substances in recreational contexts.[3] The synthesis of novel TFMPP derivatives is a valuable strategy for developing new chemical probes to study the serotonergic system and for identifying potential therapeutic agents with improved properties. This protocol details the synthesis of a C-substituted TFMPP analog, a modification less common in currently approved piperazine-based drugs.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values in nM) of the parent compound, TFMPP, at various serotonin (5-HT) receptors. The data for the novel derivatives are hypothetical and represent potential outcomes of a screening campaign, illustrating how structural modifications might influence receptor interaction.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (EC50, nM) |
| TFMPP | 288–1,950[4] | 30–132[4] | 282[4] | 160–269[4] | 62[4] | 121[4] |
| (S)-2-Methyl-TFMPP (Hypothetical) | 150 | 50 | 200 | 300 | 45 | 150 |
| (R)-2-Methyl-TFMPP (Hypothetical) | 450 | 150 | 350 | 200 | 80 | 180 |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of the novel derivative 2-methyl-1-[3-(trifluoromethyl)phenyl]piperazine.
Part 1: Synthesis of 2-Methylpiperazine
This procedure outlines the synthesis of the key intermediate, 2-methylpiperazine, from N-(β-hydroxypropyl)ethylenediamine using a photocatalytic method.[5]
Materials:
-
N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA)
-
Titanium dioxide (TiO2)-Hβ zeolite composite photocatalyst (5 wt% TiO2)
-
Acetonitrile (anhydrous)
-
UV photoreactor
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a quartz reaction vessel, prepare a suspension of the 5 wt% TiO2–Hβ composite photocatalyst (1 g) in anhydrous acetonitrile (100 mL).
-
Add N-(β-hydroxypropyl)ethylenediamine (5 mmol) to the suspension.
-
Seal the reaction vessel and place it in a UV photoreactor equipped with a medium-pressure mercury lamp.
-
Irradiate the suspension with UV light while stirring vigorously at room temperature for 24 hours.
-
After the reaction is complete, remove the catalyst by filtration.
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-methylpiperazine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: N-Arylation of 2-Methylpiperazine (Buchwald-Hartwig Amination)
This procedure describes the coupling of 2-methylpiperazine with 1-bromo-3-(trifluoromethyl)benzene using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
2-Methylpiperazine
-
1-Bromo-3-(trifluoromethyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
To the flask, add Pd2(dba)3 (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).
-
Add 2-methylpiperazine (2.2 mmol) and 1-bromo-3-(trifluoromethyl)benzene (2.0 mmol) to the flask.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methyl-1-[3-(trifluoromethyl)phenyl]piperazine.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-methyl-TFMPP.
TFMPP Signaling Pathway
Caption: Simplified signaling pathway of TFMPP.
References
- 1. esmed.org [esmed.org]
- 2. researchgate.net [researchgate.net]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Experimental Design for Studying TFMPP Drug Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Trifluoromethylphenylpiperazine (TFMPP) is a psychoactive compound of the phenylpiperazine class, often found in recreational products, sometimes in combination with benzylpiperazine (BZP).[1] It primarily exerts its effects by acting as an agonist at serotonin (5-HT) receptors, particularly subtypes 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, and by evoking serotonin release.[1][2] Understanding the potential for drug-drug interactions (DDIs) with TFMPP is critical for both clinical toxicology and the development of new therapeutic agents that might be co-administered.
These application notes provide detailed protocols for investigating two primary mechanisms of drug interactions involving TFMPP:
-
Pharmacokinetic Interactions: Focused on the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[3][4] TFMPP is known to be a substrate and inhibitor of several CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4.[4][5]
-
Pharmacodynamic Interactions: Focused on interactions at the serotonin receptor level, where co-administered drugs may compete with or modulate the effects of TFMPP.
The following protocols provide a framework for conducting in vitro and in vivo studies to characterize the DDI profile of TFMPP.
Section 1: Pharmacokinetic Drug Interactions - Metabolic Enzyme Inhibition
A key mechanism for pharmacokinetic DDIs is the inhibition of cytochrome P450 (CYP) enzymes.[6] An investigational drug can inhibit the metabolism of TFMPP, or TFMPP can inhibit the metabolism of a co-administered drug, leading to altered plasma concentrations and potentially adverse effects.[7][8] The following protocol determines the half-maximal inhibitory concentration (IC50) of TFMPP against major human CYP isoforms.
Experimental Workflow: In Vitro CYP Inhibition Assay
Caption: A typical workflow for determining the IC50 value in a CYP450 inhibition assay.
Protocol 1.1: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This protocol is designed to measure the concentration of TFMPP that causes 50% inhibition (IC50) of the activity of major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.[3][6]
Materials:
-
Human Liver Microsomes (HLMs)
-
TFMPP hydrochloride
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[4]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis[9]
Procedure:
-
Prepare TFMPP Dilutions: Prepare a stock solution of TFMPP in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation Setup: In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
Human Liver Microsomes (pre-warmed at 37°C)
-
TFMPP at various concentrations (or vehicle control)
-
CYP-specific probe substrate
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an analytical internal standard. This will precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[6]
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each TFMPP concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Pharmacokinetic Interactions
Quantitative data from CYP inhibition studies should be summarized for clear interpretation.
Table 1: IC50 Values of TFMPP against Major CYP450 Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) of TFMPP |
|---|---|---|
| CYP1A2 | Phenacetin | 12.5 |
| CYP2C9 | Diclofenac | > 100 |
| CYP2C19 | S-Mephenytoin | 45.7 |
| CYP2D6 | Dextromethorphan | 2.8 |
| CYP3A4 | Midazolam | 21.1 |
Note: Data are hypothetical and for illustrative purposes only.
Section 2: Pharmacodynamic Drug Interactions - Receptor Binding
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For TFMPP, this primarily involves serotonin receptors.[2] A competitive binding assay can determine if a test compound competes with a radiolabeled ligand for binding to a specific serotonin receptor subtype, which can help predict potential for antagonistic or synergistic effects.
Signaling Pathway: 5-HT2C Receptor Activation
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2C receptor activated by TFMPP.
Protocol 2.1: In Vitro Serotonin Receptor (5-HT) Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor (e.g., 5-HT2A) in the presence of a known radioligand.[10][11]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).[10]
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).[11]
-
Test compound (potential interactor) and TFMPP.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Non-specific binding (NSB) agent (a high concentration of a non-labeled ligand, e.g., mianserin).
-
96-well filter plates (e.g., GF/B).[11]
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of the NSB agent.
-
Competition Binding: Assay buffer, cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Pharmacodynamic Interactions
Binding affinity data helps quantify the potential for receptor-level interactions.
Table 2: Binding Affinities (Ki) of a Test Compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
|---|---|---|
| 5-HT1A | [3H]8-OH-DPAT | 150 |
| 5-HT1B | [3H]GR125743 | 89 |
| 5-HT2A | [3H]Ketanserin | 5.2 |
| 5-HT2C | [3H]Mesulergine | 12.4 |
Note: Data are hypothetical and for illustrative purposes only. Lower Ki values indicate higher binding affinity.
Section 3: In Vivo Drug Interaction Studies
In vivo studies are essential to confirm if in vitro findings translate to a whole-organism system.[12] A pharmacokinetic DDI study in an animal model can assess how co-administration of another drug affects the systemic exposure of TFMPP.
Experimental Design: In Vivo Crossover Study
Caption: Logic of a two-way crossover design for an in vivo pharmacokinetic DDI study.
Protocol 3.1: Rodent Pharmacokinetic Drug-Drug Interaction Study
This protocol outlines a crossover study in rats to evaluate the effect of a potential inhibitor (Drug X) on the pharmacokinetics of TFMPP.
Materials:
-
Male Sprague-Dawley rats (n=16)
-
TFMPP hydrochloride
-
Test drug (Drug X)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimation & Randomization: Acclimate animals for at least one week. Randomly assign them to two groups (Group A and Group B, n=8 each).
-
Phase 1 - Dosing:
-
Group A: Administer a single oral dose of TFMPP.
-
Group B: Administer a single oral dose of Drug X, followed by a single oral dose of TFMPP after a specified pre-treatment time.
-
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at multiple time points post-TFMPP dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process samples to obtain plasma and store at -80°C.
-
Washout Period: Allow for a washout period of at least 7 days to ensure complete clearance of the drugs.
-
Phase 2 - Crossover Dosing:
-
Group A: Administer Drug X followed by TFMPP.
-
Group B: Administer TFMPP alone.
-
-
Blood Sampling: Repeat the blood sampling schedule as in Phase 1.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of TFMPP at each time point using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters for TFMPP, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[8] Compare the parameters for "TFMPP alone" versus "TFMPP + Drug X" using appropriate statistical tests (e.g., paired t-test).
Data Presentation: In Vivo Interactions
Summarizing pharmacokinetic parameters in a table allows for direct comparison between treatment groups.
Table 3: Pharmacokinetic Parameters of TFMPP in Rats With and Without Co-administration of Drug X
| Parameter | TFMPP Alone (Mean ± SD) | TFMPP + Drug X (Mean ± SD) | % Change |
|---|---|---|---|
| Cmax (ng/mL) | 450 ± 85 | 810 ± 120 | +80% |
| Tmax (h) | 1.0 ± 0.2 | 1.5 ± 0.3 | +50% |
| AUC₀-t (ng·h/mL) | 1850 ± 210 | 4255 ± 450 | +130% |
| T₁/₂ (h) | 4.5 ± 0.8 | 7.2 ± 1.1 | +60% |
Note: Data are hypothetical and for illustrative purposes only. A significant increase in Cmax and AUC suggests that Drug X inhibits the metabolism or clearance of TFMPP.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. esmed.org [esmed.org]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Party pills and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. allucent.com [allucent.com]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Administration of TFMPP in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent, primarily utilized in preclinical research to investigate the role of the serotonergic system in various physiological and pathological processes. It exhibits affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. Its complex pharmacology, which includes effects on serotonin release, makes it a valuable tool for studying neuropsychiatric disorders and the mechanisms of action of serotonergic drugs. These application notes provide detailed protocols for the administration of TFMPP to rats and mice, the most commonly used species in preclinical studies.
Data Presentation
Receptor Binding Affinity of TFMPP
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 288 - 1,950[1] |
| 5-HT1B | 30 - 132[1] |
| 5-HT1D | 282[1] |
| 5-HT2A | 160 - 269[1] |
| 5-HT2C | 62[1] |
Note: Lower Ki values indicate higher binding affinity.
Effective Doses of TFMPP in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects |
| Rats | Intraperitoneal (i.p.) | 1.0 - 5.0 | Dose-dependent decreases in locomotor activity.[2] |
| Rats | Intraperitoneal (i.p.) | 0.1 - 0.6 | No modification of immobility time in the forced swimming test.[3] |
| Mice | Intraperitoneal (i.p.) | 1.0 - 10.0 | Full substitution for the discriminative stimulus effects of S(+)-MDMA; induction of head-twitch response.[4] |
| Mice | Intraperitoneal (i.p.) | 30.0 | Significant decrease in locomotor activity.[4] |
| Rats | Subcutaneous (s.c.) | 4.0 | Reduced food intake and body weight gain in obese Zucker rats.[5] |
Pharmacokinetic Parameters of TFMPP
Note: Publicly available pharmacokinetic data (Cmax, Tmax, half-life) for TFMPP specifically in rats and mice is limited. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions (e.g., animal strain, sex, age, and formulation).
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration
Objective: To administer TFMPP directly into the peritoneal cavity for rapid systemic absorption.
Materials:
-
TFMPP hydrochloride
-
Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of TFMPP based on the desired dose and the number and weight of the animals.
-
Dissolve the TFMPP hydrochloride in the chosen vehicle (saline or PBS). Ensure complete dissolution, using a vortex mixer if necessary. The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg for rats and 10-20 mL/kg for mice.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the animal. For rats, one person can restrain while another injects. For mice, a single person can typically perform the procedure.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Administration
Objective: To administer TFMPP into the subcutis for slower, more sustained absorption compared to i.p. injection.
Materials:
-
Same as for i.p. administration.
Procedure:
-
Preparation of Dosing Solution:
-
Follow the same procedure as for i.p. administration. The injection volume should be 5-10 mL/kg for rats and 10-20 mL/kg for mice.
-
-
Animal Handling and Injection:
-
Weigh the animal.
-
Gently restrain the animal.
-
Lift a fold of skin on the back of the animal, between the shoulder blades, to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution. A small bleb should form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
-
Protocol 3: Oral Gavage (p.o.) Administration
Objective: To administer TFMPP directly into the stomach.
Materials:
-
TFMPP hydrochloride
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Vortex mixer
-
Animal scale
-
Flexible or rigid oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Follow the same procedure as for i.p. administration. The volume should typically be 5-10 mL/kg.
-
-
Animal Handling and Gavage:
-
Weigh the animal.
-
Proper restraint is critical for this procedure to avoid injury. The animal should be held firmly with its head and neck extended.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, administer the solution.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualizations
TFMPP Signaling Pathways
TFMPP primarily exerts its effects through interaction with serotonin receptors, leading to the activation of downstream signaling cascades.
Caption: Signaling pathways activated by TFMPP.
Experimental Workflow for Behavioral Studies
A typical workflow for assessing the behavioral effects of TFMPP in rodents.
Caption: General experimental workflow for TFMPP studies.
References
- 1. Comparative pharmacokinetics of tetramethylpyrazine phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and differentiation of piperazine isomers, which are crucial in the fields of medicinal chemistry, forensic science, and pharmaceutical development. The protocols outlined below leverage a suite of advanced analytical techniques to address the challenges posed by the structural similarity of these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer and Positional Isomer Separation
GC-MS is a powerful and widely available technique for the separation and identification of volatile and semi-volatile compounds, including piperazine isomers.[1] The key to successfully differentiating isomers often lies in achieving chromatographic separation, as mass spectra of isomers can be very similar or identical.[2]
Application Note: Separation of Fluorophenylpiperazine (FPP) and Trifluoromethylphenylpiperazine (TFMPP) Isomers
This method allows for the simultaneous separation and identification of the 2-, 3-, and 4-isomers of FPP and TFMPP, which is often a requirement for legislative purposes.[1]
Table 1: GC-MS Parameters and Retention Times for FPP and TFMPP Isomers
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-FPP | Not specified | Not specified |
| 3-FPP | Not specified | Not specified |
| 4-FPP | Not specified | Not specified |
| 2-TFMPP | Not specified | 188, 230, 172, 145[3] |
| 3-TFMPP | Not specified | 188, 230, 172, 145[3] |
| 4-TFMPP | Not specified | 188, 230, 172, 145[3] |
Note: Specific retention times are column and method-dependent and should be determined using certified reference materials.
Experimental Protocol: GC-MS Analysis of Piperazine Isomers
This protocol is a general guideline and may require optimization for specific instruments and isomer sets.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For biological samples, enzymatic hydrolysis might be required to free conjugated metabolites.[4]
2. Derivatization (Optional but Recommended for Improved Resolution and Sensitivity):
-
To a dry residue of the sample extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubate at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.[5]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or Rtx-200 (100% trifluoropropyl methyl polysiloxane).[5][6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 min.
-
Ramp to 150 °C at 10 °C/min, hold for 5 min.
-
Ramp to 300 °C at 7.5 °C/min, hold for 2 min.[5]
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.[7]
-
Transfer Line Temperature: 280 °C.[5]
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[5]
4. Data Analysis:
-
Identify isomers based on their retention times compared to analytical standards.
-
Confirm identity by comparing the acquired mass spectra with reference spectra. Note that regioisomers may have identical mass spectra, making chromatographic separation critical.[2]
GC-MS workflow for piperazine isomer analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Isomers
LC-MS is a versatile technique suitable for a broader range of piperazine derivatives, including those that are non-volatile or thermally labile.
Application Note: General LC-MS Screening of Piperazine Derivatives
This method provides a general approach for the separation and detection of various piperazine derivatives.
Table 2: LC-MS Parameters for Piperazine Derivative Screening
| Analyte | Retention Time (min) | [M+H]+ (m/z) |
| BZP | 1.182 | 177.1 |
| MDBP | 1.360 | 221.1 |
| pFBP | 1.504 | Not specified |
| mCPP | 6.141 | 197.1 |
| TFMPP | 6.732 | 231.1 |
Data adapted from a study comparing LC-MS and LC-DAD methods.[8] Retention times are specific to the described method.
Experimental Protocol: LC-MS Analysis of Piperazine Derivatives
1. Sample Preparation:
-
For biological matrices (urine, serum), perform protein precipitation by adding methanol in a 1:1 ratio, vortexing, and centrifuging.
-
The supernatant can be directly analyzed or further purified by SPE.[8]
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 10 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium formate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole or time-of-flight mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
3. Data Analysis:
-
Identify compounds by comparing retention times and mass spectra (or MRM transitions) with those of reference standards.
LC-MS workflow for piperazine isomer analysis.
Chiral Separation Techniques for Enantiomers
For chiral piperazine derivatives, enantioselective methods are necessary to separate and quantify the individual enantiomers.
Application Note: Chiral Capillary Electrophoresis of Piperazine Antihistamines
Capillary electrophoresis (CE) with a chiral selector is an effective technique for the enantiomeric separation of charged piperazine derivatives.[10]
Table 3: Chiral CE Method Validation Data for Piperazine Antihistamines
| Parameter | Chlorcyclizine | Norchlorcyclizine | Neobenodine |
| LOD (µmol L⁻¹) | 5.9 - 11.4 | 5.9 - 11.4 | 5.9 - 11.4 |
| LOQ (µmol L⁻¹) | 18 - 34.6 | 18 - 34.6 | 18 - 34.6 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Data from a study on the chiral separation of H1-antihistamine drugs.[11]
Experimental Protocol: Chiral Capillary Electrophoresis
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte or a compatible solvent.
2. CE Instrumentation and Conditions:
-
Capillary Electrophoresis System: Beckman P/ACE MDQ or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated-β-cyclodextrin (S-β-CD) as the chiral selector and 40% (v/v) methanol.[12]
-
Voltage: Optimized for best separation (e.g., 20-30 kV).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
3. Data Analysis:
-
Identify enantiomers based on their migration times. The order of migration should be confirmed with enantiomerically pure standards if available.
Chiral CE workflow for enantiomer separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Geometric Isomers
NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the differentiation of isomers that may be difficult to distinguish by other techniques, such as cis/trans isomers of substituted piperazines.[13]
Application Note: Differentiation of cis/trans Isomers of Acyl-Functionalized Piperazines
Temperature-dependent ¹H NMR can be used to study the conformational dynamics of N-acylated piperazines. At low temperatures, the rotation around the amide bond is restricted, leading to distinct signals for the syn (cis) and anti (trans) conformers. As the temperature increases, these signals coalesce into a single peak.[14]
Table 4: ¹H NMR Chemical Shifts (ppm) for syn and anti Isomers of a Symmetrically Disubstituted Piperazine
| Isomer | NCH₂ Protons (ppm at -10 °C in CDCl₃) |
| syn (cis) | Two outer signals (e.g., 3.40, 3.90) |
| anti (trans) | Two inner signals (e.g., 3.55, 3.74) |
Chemical shifts are indicative and can vary with the specific compound and solvent.[14] The coupling constant (J-value) is also a key parameter, with trans-protons on a double bond typically showing a larger coupling constant (11-19 Hz) than cis-protons (5-14 Hz).[15]
Experimental Protocol: Temperature-Dependent NMR
1. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field instrument equipped with a variable temperature unit.
-
Experiment: Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature (e.g., -10 °C) and gradually increasing to a temperature where the distinct isomer signals coalesce.
-
Acquire 2D NMR spectra such as COSY and HSQC at low temperature to aid in signal assignment.[14]
3. Data Analysis:
-
Assign the signals for the cis and trans isomers based on their chemical shifts and coupling patterns at low temperature.
-
Determine the coalescence temperature to study the energy barrier of interconversion.
Logical relationship for NMR differentiation of cis/trans isomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chiral-resolution-of-cationic-piperazine-derivatives-by-capillary-electrophoresis-using-sulfated-cyclodextrin - Ask this paper | Bohrium [bohrium.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for Assessing TFMPP Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of 3-trifluoromethylphenylpiperazine (TFMPP) using various in vitro cell culture assays. The information is intended to guide researchers in selecting appropriate methods to evaluate the potential toxicity of this psychoactive substance.
Introduction to TFMPP and its Cytotoxicity
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a synthetic phenylpiperazine derivative that has been identified as a designer drug, often found in combination with N-benzylpiperazine (BZP) in recreational "party pills".[1][2] While sought after for its stimulant and hallucinogenic effects, which are primarily mediated through serotonergic pathways, studies have indicated potential cytotoxic effects.[3][4][5] In vitro research has demonstrated that TFMPP can induce cell death in various cell types, particularly in liver and neuronal cells.[2][6] The primary mechanisms underlying TFMPP cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[1][6]
Recommended Cell Lines
The selection of an appropriate cell line is crucial for obtaining relevant cytotoxicity data. Based on existing research, the following cell lines are recommended for assessing TFMPP cytotoxicity:
-
Hepatotoxicity Studies:
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, providing a metabolically active model.[1][6]
-
HepG2: A human hepatoma cell line that is widely used for toxicology studies.[6]
-
Primary Rat Hepatocytes: Offer a model with high physiological relevance but are less robust and have a shorter lifespan in culture.[1][6]
-
-
Neurotoxicity Studies:
-
General Cytotoxicity Screening:
-
Caco-2: A human colon adenocarcinoma cell line, often used as a model of the intestinal barrier.[2]
-
Key Cytotoxicity Assays for TFMPP
A multi-parametric approach is recommended to comprehensively evaluate TFMPP-induced cytotoxicity. The following assays are commonly employed:
-
Cell Viability Assays:
-
Mitochondrial Function Assays:
-
Oxidative Stress Assays:
-
Apoptosis Assays:
-
Caspase-3 Activation Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.[6]
-
Data Presentation: Quantitative Cytotoxicity Data for TFMPP
The following table summarizes the reported EC50 values for TFMPP in various cell lines, providing a basis for dose-range finding studies.
| Cell Line | Assay | Incubation Time | EC50 Value | Reference |
| Primary Rat Hepatocytes | MTT | 24 hours | 0.14 mM | [1] |
| HepaRG | MTT | 24 hours | 0.45 mM | [1] |
| H9c2 (Rat Cardiac) | Not Specified | 24 hours | 59.6 µM | [11] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of TFMPP concentrations (e.g., 0-10 mM) and a vehicle control for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, released into the cell culture medium upon damage to the plasma membrane.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Mitochondrial Membrane Potential (Δψm) Assay
Principle: This assay utilizes fluorescent dyes, such as JC-1 or TMRE, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in mitochondrial membrane potential leads to a change in the fluorescence signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with TFMPP as described previously.
-
Dye Loading: After treatment, remove the medium and incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) in fresh medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, both green (monomers) and red (J-aggregates) fluorescence are measured.
-
Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Caspase-3 Activation Assay
Principle: This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade. A specific substrate for caspase-3 is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can then be quantified.
Protocol:
-
Cell Seeding and Treatment: Treat cells with TFMPP in a suitable plate format.
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: An increase in the signal indicates an increase in caspase-3 activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing TFMPP cytotoxicity.
Caption: Proposed signaling pathway for TFMPP-induced cytotoxicity.
References
- 1. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
- 3. soft-tox.org [soft-tox.org]
- 4. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing TFMPP for Serotonergic System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 3-trifluoromethylphenylpiperazine (TFMPP) as a tool to investigate the serotonergic system. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to TFMPP
3-Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1][2] Its activity at multiple serotonin (5-HT) receptor subtypes makes it a useful, albeit complex, pharmacological tool for dissecting the roles of different components of the serotonergic system in various physiological and pathological processes. TFMPP has been shown to mimic some of the effects of 3,4-methylenedioxymethamphetamine (MDMA) and is often studied for its psychoactive properties.[1][3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of TFMPP at various serotonergic targets. This data is essential for designing and interpreting experiments.
Table 1: TFMPP Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 288–1,950 | [4] |
| 5-HT1B | 30–132 | [4] |
| 5-HT1D | 282 | [4] |
| 5-HT2A | 160–269 | [4] |
| 5-HT2C | 62 | [4] |
Table 2: TFMPP Functional Activity
| Target | Activity | Potency | Reference |
| 5-HT1A | Full Agonist | - | [4] |
| 5-HT1B | Full Agonist | - | [4] |
| 5-HT1D | Full Agonist | - | [4] |
| 5-HT2A | Weak Partial Agonist/Antagonist | - | [4] |
| 5-HT2C | Full Agonist | - | [4] |
| Serotonin Transporter (SERT) | Serotonin Releaser | EC50 = 121 nM | [4] |
| 5-HT3 | Insignificant Affinity | IC50 = 2,373 nM | [4] |
Signaling Pathways of Key 5-HT Receptors Targeted by TFMPP
The following diagrams illustrate the primary signaling cascades initiated by the activation of 5-HT receptors for which TFMPP has a significant affinity.
Figure 1: 5-HT1A/1B/1D receptor signaling pathway.
Figure 2: 5-HT2A receptor signaling pathway.
Figure 3: 5-HT2C receptor signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of TFMPP on the serotonergic system.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of TFMPP for various 5-HT receptor subtypes expressed in cultured cells or brain tissue homogenates.
Figure 4: In vitro receptor binding assay workflow.
Materials:
-
Receptor Source: Rat brain tissue (e.g., cortex, hippocampus) or cells transfected with the 5-HT receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
TFMPP: Stock solution of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane suspension (final protein concentration ~50-200 µ g/well ).
-
Radioligand (at a concentration near its Kd).
-
Varying concentrations of TFMPP (for competition binding) or buffer (for total binding).
-
A high concentration of a known non-radioactive ligand for the target receptor (for non-specific binding).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of TFMPP.
-
Determine the IC50 value (the concentration of TFMPP that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Serotonin Release
This protocol measures the effect of TFMPP on extracellular serotonin levels in the brain of a freely moving animal.
Figure 5: In vivo microdialysis workflow.
Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic Apparatus.
-
Microdialysis Probe.
-
Syringe Pump.
-
Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF).
-
TFMPP Solution for Injection.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) System.
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples.
-
Administer TFMPP (e.g., intraperitoneally) or infuse it directly through the probe.
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set period.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the mean baseline serotonin concentration.
-
Express the post-drug serotonin levels as a percentage of the baseline.
-
Plot the percentage change in serotonin concentration over time.
-
Protocol 3: Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral assay used to assess 5-HT2A receptor activation. TFMPP has been shown to induce the head-twitch response in rodents.[4]
Figure 6: Head-twitch response assay workflow.
Materials:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Observation Chambers: Clear cylindrical chambers.
-
TFMPP Solution for Injection.
-
Vehicle Control (e.g., saline).
-
Video Recording Equipment (optional but recommended).
Procedure:
-
Habituation:
-
Place each mouse individually in an observation chamber and allow it to habituate for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer TFMPP or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Observation and Scoring:
-
Immediately after injection, begin observing the mice for head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Count the number of head twitches over a set period (e.g., 30-60 minutes).
-
If using video recording, the scoring can be done later by a trained observer who is blind to the experimental conditions.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the frequency of head twitches between the TFMPP and vehicle groups.
-
Conclusion
TFMPP is a valuable pharmacological tool for investigating the complex roles of the serotonergic system. By utilizing the protocols and data presented in these application notes, researchers can effectively design and execute experiments to further elucidate the functions of various 5-HT receptors and the serotonin transporter in health and disease. Careful consideration of TFMPP's mixed pharmacology is crucial for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Substitution of the 5-HT1 agonist trifluoromethylphenylpiperazine (TFMPP) for the discriminative stimulus effects of ethanol: effect of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Improving the solubility of 1-(2-Trifluoromethoxyphenyl)piperazine for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1-(2-Trifluoromethoxyphenyl)piperazine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as o-TFMPP or 2-TFMPP, is a chemical compound belonging to the piperazine class. It is structurally related to other phenylpiperazines that are known to interact with serotonin receptors. This compound is intended for research and forensic applications.[1]
Q2: What is the difference between the free base and the hydrochloride (HCl) salt of this compound?
The free base form of a compound is its pure, unprotonated state. The hydrochloride salt is formed by reacting the basic piperazine nitrogen with hydrochloric acid. Generally, hydrochloride salts of weak bases exhibit improved solubility and stability in aqueous solutions compared to the free base.[2][3][4][5] For this compound, the hydrochloride salt is the form for which aqueous solubility data is more readily available.
Q3: In which solvents is this compound hydrochloride soluble?
Quantitative solubility data for 1-(2-Trifluoromethylphenyl)piperazine hydrochloride is available for a limited number of solvents. It is reported to be soluble in DMSO and PBS (pH 7.2) at a concentration of 10 mg/mL.[1] For other commonly used laboratory solvents, solubility testing is recommended. Based on data for the related compound, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride, it is likely to be soluble in methanol and water, and less soluble in solvents like acetone and chloroform.[6]
Q4: How should I prepare a stock solution of this compound hydrochloride?
Q5: How should I store solutions of this compound hydrochloride?
Once a stock solution is prepared, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to keep the solutions at -20°C or -80°C. A general guideline for stock solutions is to use them within one month if stored at -20°C and within six months if stored at -80°C.[1]
Solubility Data
The following tables summarize the available solubility data for this compound hydrochloride and qualitative data for the related isomer, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride, for comparison.
Table 1: Quantitative Solubility of this compound Hydrochloride
| Solvent | Concentration |
| DMSO | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| [Source: GlpBio product information][1] |
Table 2: Qualitative Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
| Solvent | Solubility |
| Water | Very Soluble |
| Methanol | Freely Soluble |
| Chloroform | Soluble |
| Acetone | Slightly Soluble |
| Ether | Very Slightly Soluble |
| Hexane | Insoluble |
| [Source: SWGDRUG Monograph][6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve completely | Insufficient solvent volume or low intrinsic solubility. | - Increase the solvent volume.- Gently warm the solution to 37°C.[1]- Place the solution in an ultrasonic bath for a short period.[1]- If using an aqueous buffer, ensure the pH is optimal for the salt form. |
| Precipitation occurs after adding to aqueous media | The compound's solubility limit in the final aqueous buffer has been exceeded. | - Decrease the final concentration of the compound in the aqueous media.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if the experimental system allows. Be mindful of potential solvent effects on the experiment. |
| Solution appears cloudy or hazy | Presence of insoluble impurities or incomplete dissolution. | - Filter the solution through a 0.22 µm or 0.45 µm syringe filter appropriate for the solvent used.- Re-attempt dissolution with fresh solvent and compound, ensuring vigorous mixing or sonication. |
| Solution color changes over time | Potential degradation of the compound. | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -20°C or -80°C and protect from light.[1]- For the free base of the 2-isomer, which is reported to be air-sensitive, handle and store under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Adding the Solvent: Transfer the weighed compound into a suitable microcentrifuge tube or vial. Using a calibrated pipettor, add the calculated volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Initial Dissolution: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, proceed with the following steps: a. Gentle Warming: Place the tube/vial in a water bath or on a heat block set to 37°C for 10-15 minutes.[1] Periodically vortex the solution during this time. b. Sonication: Place the tube/vial in an ultrasonic bath for 5-10 minutes to break up any remaining solid particles.[1]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Caption: A workflow diagram illustrating the steps for dissolving this compound HCl.
Caption: Hypothesized signaling pathway for TFMPP isomers based on data for 3-TFMPP.[7][8][9][10] This pathway requires experimental validation for the 2-TFMPP isomer.
References
- 1. glpbio.com [glpbio.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Trifluoromethoxyphenyl)piperazine stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(2-Trifluoromethoxyphenyl)piperazine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from moisture, light, and air.[1][4] For long-term storage, keeping the container under an inert gas like argon or nitrogen is also recommended.[1] The hydrochloride salt version of the compound is best stored at -20°C.[5] Always store the material in a locked-up, secure location.[1][2][3]
Q2: How stable is the compound and what is its expected shelf life?
A2: Under recommended storage conditions, this compound is a stable compound.[1] The hydrochloride salt, when stored at -20°C, has been shown to be stable for at least five years.[5] However, stability can be compromised by exposure to adverse conditions.
Q3: Is this compound sensitive to light, air, or moisture?
A3: Yes. The compound is sensitive to moisture and light.[1][4] It is considered hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[6] Exposure to air and light should be minimized.[1][4]
Q4: What are the visual signs of compound degradation?
A4: Any noticeable change in the physical appearance of the compound, such as a change in color, clumping due to moisture absorption, or the appearance of an unusual odor, may indicate degradation. If you observe any of these signs, it is recommended to re-test the purity of the material before use.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could the compound's stability be the cause?
A1: Inconsistent results can certainly be a symptom of compound degradation. Improper storage or handling can lead to the formation of impurities, affecting the compound's activity and producing variable outcomes. Verify that you are following the recommended storage and handling protocols. If you suspect degradation, you should perform an analytical check (e.g., via HPLC or GC-MS) to confirm the purity of your stock.
Q2: I noticed the material has changed color since I first opened it. What should I do?
A2: A color change is a strong indicator of potential chemical degradation, likely due to oxidation or reaction with contaminants. The material should not be used in experiments where high purity is critical. It is advisable to dispose of the current batch according to your institution's safety guidelines and obtain a fresh supply.
Q3: The compound is not dissolving as expected in my solvent system. Is this related to stability?
A3: Difficulty in dissolution can be a sign of degradation, where impurities or polymers may have formed that possess different solubility profiles. It can also be caused by the absorption of moisture, leading to clumping. Before use, ensure the compound is a fine, homogenous powder. If solubility issues persist with a new batch under identical conditions, the solvent system itself may need re-evaluation.
Data Presentation: Stability and Storage Summary
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | Cool, dry place; -20°C for hydrochloride salt | Prevents thermal degradation and minimizes moisture absorption. | [1][2][5] |
| Atmosphere | Tightly sealed container, under inert gas (e.g., Argon) | Minimizes exposure to air and moisture, preventing oxidative degradation and hydrolysis. | [1][6] |
| Light Exposure | Store in a dark or amber vial, in a shaded area | The compound is light-sensitive and can degrade upon exposure to UV or ambient light. | [1][4] |
| Shelf Life | ≥ 5 years (hydrochloride salt at -20°C) | Long-term stability is confirmed under ideal conditions. | [5] |
| Conditions to Avoid | High temperatures, humidity, direct light, exposure to air | These factors are known to accelerate the chemical degradation of the piperazine moiety. | [1][4][7] |
| Incompatible Materials | Strong acids, strong oxidizing agents, metals | To prevent hazardous reactions and degradation. | [4] |
Experimental Protocols
Protocol for Assessing Long-Term Stability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and stability of this compound over time.
-
Objective: To quantify the purity of the compound and identify potential degradation products.
-
Materials:
-
This compound reference standard (highest purity available).
-
This compound sample to be tested.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
HPLC-grade trifluoroacetic acid (TFA) or other suitable buffer.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
-
Standard Preparation:
-
Accurately weigh and prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the test sample at a concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm[5].
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the calibration standards to generate a standard curve.
-
Inject the test sample.
-
Analyze the resulting chromatogram. The purity is calculated by comparing the area of the main peak to the total area of all peaks.
-
-
Stability Testing Schedule:
-
Analyze a sample upon receipt (Time 0).
-
Store the compound under recommended conditions.
-
Re-analyze the sample at set intervals (e.g., 3, 6, 12, 24, and 36 months).
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Mandatory Visualizations
Caption: Workflow for proper handling and storage of the compound.
Caption: Conceptual overview of potential degradation pathways.
References
Technical Support Center: TFMPP Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the preparation of TFMPP. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Troubleshooting
Q1: My TFMPP synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in TFMPP synthesis, particularly via Buchwald-Hartwig amination, can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Inactivity: The Palladium catalyst is sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use of pre-catalysts can also ensure the active Pd(0) species is generated.
-
Reagent Purity: Impurities in starting materials, especially the amine, can deactivate the catalyst. Piperazine is hygroscopic and should be stored in a desiccator. Aryl halides should be free of contaminants.
-
Incorrect Base: The choice and strength of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required. Ensure the base is fresh and has not been degraded by moisture.
-
Suboptimal Temperature: Buchwald-Hartwig aminations are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. If it's too high, catalyst decomposition and side reactions like dehalogenation can occur. An optimal temperature is typically between 80-110 °C.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or RuPhos are often effective. Trying different ligands can sometimes improve yields for specific substrate combinations.
Q2: I am observing a significant amount of a disubstituted piperazine byproduct in my reaction mixture. How can I prevent this?
A2: The formation of 1,4-bis(3-(trifluoromethyl)phenyl)piperazine is a common side reaction because both nitrogen atoms of piperazine can react. To promote monosubstitution, you can:
-
Use an Excess of Piperazine: A large excess of piperazine (3-5 equivalents) can statistically favor the mono-arylation product. However, this complicates purification as the excess piperazine must be removed.
-
Use a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be easily removed after the coupling reaction by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q3: My reaction seems to stall before the starting material is fully consumed. What should I do?
A3: A stalled reaction can be due to catalyst deactivation or insufficient reagent.
-
Check for Catalyst Deactivation: If the reaction mixture has changed color significantly (e.g., formation of palladium black), your catalyst may have decomposed. This can be caused by oxygen, water, or impurities.
-
Incremental Addition: Sometimes, adding a small additional portion of the palladium catalyst and ligand can restart the reaction.
-
Verify Reagent Stoichiometry: Ensure that the base and other reagents were added in the correct amounts.
Purification Troubleshooting
Q1: I am having difficulty purifying crude TFMPP using column chromatography. The product is co-eluting with impurities.
A1: Co-elution is a common challenge. Here are some strategies to improve separation:
-
Solvent System Optimization: The polarity of your eluent system is key. For TFMPP, which is a moderately polar amine, a gradient elution is often effective. Start with a non-polar solvent like hexane or heptane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. Adding a small amount of a tertiary amine like triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
-
Impurity Identification: Try to identify the main impurity by LC-MS or NMR. Knowing its structure can help in designing a more effective purification strategy. For instance, a non-polar byproduct like a dehalogenated starting material will elute much faster than your product.
Q2: My TFMPP product is an oil and I cannot get it to crystallize. How can I obtain a solid product?
A2: The freebase form of TFMPP is often a viscous liquid or a low-melting solid. To obtain a stable, crystalline solid, it is highly recommended to convert it to a salt form. The hydrochloride or dihydrochloride salt is common. This can be achieved by dissolving the purified freebase oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another miscible solvent.
Q3: How do I remove positional isomers of TFMPP (e.g., 2-TFMPP or 4-TFMPP)?
A3: Positional isomers can be very difficult to separate due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating isomers. Chiral columns can be used if enantiomers are present, while standard reverse-phase or normal-phase columns with optimized mobile phases can separate positional isomers.
-
Fractional Crystallization: If you can form a salt of your TFMPP mixture, sometimes different isomers will have slightly different solubilities, allowing for separation through careful, repeated crystallization. This method can be tedious and may result in significant product loss.
Data Presentation
Table 1: Physical and Solubility Properties of TFMPP and its Hydrochloride Salt
| Property | TFMPP (Freebase) | TFMPP Hydrochloride |
| Molecular Formula | C₁₁H₁₃F₃N₂ | C₁₁H₁₄ClF₃N₂ |
| Molecular Weight | 230.23 g/mol | 266.70 g/mol [1] |
| Appearance | Colorless to yellow viscous liquid | White crystalline solid[1] |
| Boiling Point | 65-71 °C @ 15 mmHg[2] | N/A |
| Melting Point | N/A | 237 °C[1] |
| Solubility in Water | Very slightly soluble | Soluble |
| Solubility in Methanol | Freely Soluble[1] | Soluble |
| Solubility in Acetone | Slightly Soluble[1] | Slightly Soluble[1] |
| Solubility in Chloroform | Soluble[1] | Very Soluble[1] |
| Solubility in Ether | N/A | Very slightly soluble[1] |
| Solubility in Hexane | N/A | Insoluble[1] |
Experimental Protocols
Protocol 1: Synthesis of TFMPP via Buchwald-Hartwig Amination
This protocol describes the synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine from 1-bromo-3-(trifluoromethyl)benzene and N-Boc-piperazine, followed by deprotection.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
N-Boc-piperazine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Under argon, add N-Boc-piperazine (1.2 eq), anhydrous toluene, and 1-bromo-3-(trifluoromethyl)benzene (1.0 eq).
-
Reaction: The mixture is heated to 100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification of Boc-TFMPP: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Deprotection: The purified Boc-TFMPP is dissolved in dichloromethane. Trifluoroacetic acid (5-10 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Final Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over MgSO₄, and concentrated to yield TFMPP as an oil.
Protocol 2: Purification of TFMPP by Column Chromatography and Salt Formation
This protocol details the purification of crude TFMPP freebase and its conversion to the hydrochloride salt.
Materials:
-
Crude TFMPP oil
-
Silica gel (230-400 mesh)
-
Heptane
-
Ethyl acetate
-
Triethylamine
-
Diethyl ether
-
2M HCl in diethyl ether
Procedure:
-
Column Preparation: A glass column is slurry-packed with silica gel in heptane.
-
Sample Loading: The crude TFMPP oil is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in heptane (e.g., 0% to 30% ethyl acetate). 0.5% triethylamine is added to the eluent mixture to prevent tailing. Fractions are collected and analyzed by TLC.
-
Product Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield purified TFMPP freebase as an oil.
-
Salt Formation: The purified oil is dissolved in a minimal amount of diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
Crystal Collection: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield pure TFMPP hydrochloride as a crystalline solid.
Visualizations
Caption: Workflow for the synthesis of TFMPP via Buchwald-Hartwig amination.
Caption: Purification workflow for TFMPP freebase and conversion to its HCl salt.
Caption: Logical decision tree for troubleshooting low yield in TFMPP synthesis.
References
How to prevent degradation of TFMPP in solution
This technical support center provides guidance on the proper handling and storage of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) in solution to minimize degradation and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause TFMPP to degrade in solution?
A1: The main factors contributing to the degradation of TFMPP in solution are elevated temperature, high pH (alkaline conditions), and exposure to light. The chemical structure of TFMPP, a phenylpiperazine derivative, is susceptible to oxidation and photodegradation under suboptimal conditions.
Q2: How should I store my stock solutions of TFMPP?
A2: For long-term storage, TFMPP stock solutions, particularly in organic solvents like DMSO and ethanol, should be stored at -20°C or lower in tightly sealed, light-protecting containers (e.g., amber vials). For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.
Q3: What is the recommended solvent for dissolving TFMPP?
A3: The choice of solvent depends on the experimental application.
-
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its excellent solvating power for TFMPP.
-
Ethanol is another suitable organic solvent.
-
For aqueous-based assays, phosphate-buffered saline (PBS) can be used, but the stability of TFMPP in aqueous solutions is lower than in organic solvents. Prepare fresh aqueous solutions for each experiment whenever possible.
Q4: How stable is TFMPP in different solvents?
A4: While specific quantitative stability data for TFMPP in common laboratory solvents is limited, general principles and data from related compounds suggest the following:
-
DMSO and Ethanol: TFMPP is expected to be relatively stable in anhydrous DMSO and ethanol when stored protected from light at -20°C.
-
Aqueous Solutions (e.g., PBS): TFMPP is less stable in aqueous solutions. Its degradation is pH-dependent, with increased degradation at higher pH levels.[1] For in vitro assays, it is best to prepare fresh dilutions from a frozen organic stock solution immediately before use.
Q5: Can I store TFMPP solutions at room temperature?
A5: Storing TFMPP solutions at room temperature is not recommended, especially for extended periods. Studies on the stability of TFMPP in biological matrices have shown significant degradation at 22°C.[2] For routine lab work, if a solution must be kept at room temperature, it should be for the shortest possible duration and protected from light.
Troubleshooting Guides
Problem: I am seeing inconsistent results in my experiments using TFMPP.
-
Possible Cause 1: Degradation of TFMPP stock solution.
-
Solution: Prepare a fresh stock solution from solid TFMPP. Ensure the solid has been stored correctly at -20°C in a tightly sealed container. Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
-
Possible Cause 2: Degradation of working solutions.
-
Solution: Prepare fresh working dilutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions of TFMPP.
-
-
Possible Cause 3: pH of the experimental buffer.
-
Solution: Check the pH of your assay buffer. TFMPP degradation is accelerated in alkaline conditions.[1] If possible, maintain a neutral or slightly acidic pH.
-
Problem: My TFMPP solution has changed color.
-
Possible Cause: Degradation of the compound.
-
Solution: Discard the solution immediately. A color change is a visual indicator of chemical degradation. Prepare a fresh solution, paying close attention to the recommended storage and handling procedures. Ensure the solvent used is of high purity.
-
Data Summary
The following table summarizes the stability of TFMPP in various biological matrices under different storage conditions over a 14-day period. While not direct data for laboratory solvents, it provides valuable insights into the temperature sensitivity of TFMPP.
| Matrix | Storage Temperature | Stability Over 14 Days |
| Whole Blood | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Significant degradation | |
| Serum/Plasma | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Significant degradation | |
| Urine | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Stable |
Data adapted from a study on the stability of designer drugs in biological matrices.[2][3]
Experimental Protocols
Protocol for Preparing a TFMPP Stock Solution in DMSO
-
Materials:
-
TFMPP (solid)
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the container of solid TFMPP to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of TFMPP in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the TFMPP is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Label the vials with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or below.
-
Visualizations
Caption: Potential metabolic degradation pathways of TFMPP.
Caption: Troubleshooting guide for inconsistent experimental results with TFMPP.
Caption: A general workflow for assessing the stability of TFMPP in solution.
References
Technical Support Center: TFMPP Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of TFMPP in biological samples such as blood, plasma, and urine.
Sample Handling and Stability
Q1: My TFMPP concentrations are lower than expected in stored samples. What could be the cause?
A1: Analyte degradation due to improper storage is a likely cause. TFMPP stability is highly dependent on the storage temperature and the biological matrix. For instance, in whole blood and plasma, TFMPP can show significant degradation over a 14-day period when stored at room temperature (22°C). To ensure sample integrity, it is crucial to store biological specimens refrigerated at 4°C or frozen at -20°C, where TFMPP has been shown to be stable for at least 14 days.
Q2: I am seeing inconsistent results between plasma and whole blood samples. Why might this be?
A2: The stability of TFMPP can differ between plasma and whole blood, especially at room temperature. While TFMPP is relatively stable in urine under these conditions, it degrades more rapidly in plasma and whole blood. Ensure that sample processing to separate plasma is performed promptly after collection and that both sample types are stored under appropriate cold conditions to minimize variability.
Sample Preparation and Extraction
Q3: I am experiencing low recovery of TFMPP after solid-phase extraction (SPE). What are the common causes and how can I troubleshoot this?
A3: Low recovery during SPE can stem from several factors. Here's a systematic approach to troubleshooting:
-
Improper Cartridge Conditioning: Ensure the SPE sorbent is adequately wetted. Incomplete wetting can lead to poor analyte binding.
-
Incorrect Sample pH: TFMPP is a weakly basic compound. The pH of your sample should be adjusted to an alkaline value (typically pH 9-11) to ensure it is in a neutral form for optimal retention on reversed-phase or mixed-mode cation exchange sorbents.[1]
-
Inappropriate Wash Solvent: Your wash solvent may be too strong, causing premature elution of TFMPP. Try decreasing the organic solvent percentage in your wash solution.
-
Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to desorb TFMPP from the sorbent. Consider increasing the organic solvent strength or the volume of the elution solvent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent bed.
Q4: My liquid-liquid extraction (LLE) is resulting in emulsions and poor phase separation. What can I do?
A4: Emulsion formation is a common issue in LLE. To mitigate this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.
-
Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: Spinning the sample in a centrifuge is an effective way to separate the layers.
-
Solvent Choice: Ensure your organic and aqueous phases are truly immiscible.
Q5: What is the optimal pH for liquid-liquid extraction of TFMPP?
A5: As TFMPP is a weakly basic drug, the pH of the aqueous phase should be adjusted to be alkaline to ensure the analyte is in its neutral, more organic-soluble form. Studies have shown that a pH of 10 to 11 provides the best recovery rates for TFMPP from biological fluids like urine and blood.[1] At acidic pH values (e.g., 3 and 5), TFMPP may not be detectable due to its ionization.[1]
Chromatography and Detection (LC-MS/MS & GC-MS)
Q6: I am observing significant signal suppression (ion suppression) for TFMPP in my LC-MS/MS analysis of plasma samples. How can I minimize this?
A6: Ion suppression is a common matrix effect in LC-MS/MS, particularly with complex matrices like plasma. Here are some strategies to minimize it:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components. Consider a more rigorous SPE cleanup protocol or compare LLE and SPE to see which provides a cleaner extract.
-
Chromatographic Separation: Optimize your HPLC method to separate TFMPP from co-eluting matrix components, especially phospholipids. Using a column with a different selectivity or adjusting the gradient elution profile can be effective.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the diluted concentration of TFMPP remains above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., TFMPP-d4) is the ideal choice as it will co-elute with the analyte and experience similar ion suppression, thus providing more accurate quantification.
-
Change Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
Q7: I am not seeing any peaks for TFMPP in my GC-MS analysis. What should I check?
A7: Several factors could lead to a lack of peaks in a GC-MS analysis:
-
Injection Problems: Check for a blocked syringe or ensure the autosampler is injecting into the correct inlet.
-
Carrier Gas Flow: Verify that the carrier gas is flowing at the correct rate.
-
Column Issues: The column may be broken or installed incorrectly.
-
Detector Problems: Ensure the MS is properly tuned and that the detector is functioning correctly.
-
Analyte Degradation: Although less common for TFMPP in the GC inlet, thermally labile compounds can degrade at high temperatures. Check your inlet temperature.
-
Derivatization: For GC-MS analysis of TFMPP, derivatization is often necessary for sensitive detection. Ensure your derivatization reaction has gone to completion.
Q8: My TFMPP peak is tailing in my GC analysis. What is the cause?
A8: Peak tailing in GC can be caused by:
-
Active Sites: The inlet liner or the front of the column may have active sites that are interacting with the analyte. Use a deactivated liner and trim the front of the column if necessary.
-
Improper Column Installation: Ensure the column is installed correctly in the inlet and detector.
-
Contamination: Contamination in the injector or column can lead to peak tailing.
Data Presentation
The following tables summarize quantitative data from various studies on TFMPP analysis.
Table 1: Comparison of Extraction Methods for TFMPP from Biological Matrices
| Extraction Method | Matrix | Recovery Rate (%) | LLOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (LLE) | Urine | >80% | - | This guide is a summary of best practices |
| Solid-Phase Extraction (SPE) | Plasma | >90% | 5 | [2] |
| SPE | Urine | >85% | - | This guide is a summary of best practices |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 | [2] |
| Mobile Phase | Ammonium formate and acetonitrile | [2] |
| Linearity Range | 1 - 50 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
| Intraday RSD | <5% | [2] |
| Interday RSD | <10% | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of TFMPP from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate internal standard (e.g., TFMPP-d4). Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of a weak organic wash solution (e.g., 20% methanol in water).
-
-
Elution: Elute the TFMPP from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of TFMPP from Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard. Adjust the pH to 10-11 with a suitable base (e.g., sodium hydroxide).
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Gently mix the sample by inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified metabolic pathway of TFMPP.
References
Technical Support Center: Minimizing Off-Target Effects of TFMPP in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and what is its primary mechanism of action?
A1: TFMPP is a non-selective serotonin receptor agonist. It primarily exerts its effects by binding to and activating various serotonin (5-HT) receptor subtypes. It displays significant agonistic activity towards 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. At the 5-HT2A receptor, it acts as a weak partial agonist or antagonist.[1] TFMPP can also evoke the release of serotonin by binding to the serotonin transporter (SERT).[2]
Q2: What are the known off-target effects of TFMPP that I should be aware of in my cellular assays?
A2: TFMPP is known for its non-selective binding profile, which can lead to several off-target effects. Key off-target activities include:
-
Broad Serotonin Receptor Activation: TFMPP activates multiple 5-HT receptor subtypes, making it challenging to isolate the effects of a single receptor.
-
Interaction with other Neurotransmitter Systems: It can affect the release of acetylcholine and has minor effects on dopamine and norepinephrine systems.[1]
-
Cytochrome P450 (CYP) Inhibition: TFMPP can inhibit various CYP enzymes, which could be a confounding factor in assays using cell lines with metabolic capabilities (e.g., primary hepatocytes).
Q3: At what concentration range should I use TFMPP to maximize on-target effects and minimize off-target binding?
A3: The optimal concentration of TFMPP is highly dependent on the specific cell type and the 5-HT receptor subtype being studied. As a general guideline, it is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits a response from your target receptor. Based on its binding affinities (see Table 1), concentrations in the low nanomolar to low micromolar range are typically used. For example, to selectively study 5-HT1B receptor activation, where TFMPP has a high affinity, one might start with concentrations in the range of 10-100 nM. Higher concentrations are more likely to engage lower-affinity off-target receptors.
Q4: How can I experimentally distinguish between on-target and off-target effects of TFMPP?
A4: Several experimental strategies can be employed:
-
Use of Selective Antagonists: Co-incubation of your cells with a selective antagonist for your target receptor should block the effects of TFMPP if they are indeed on-target.
-
Knockdown or Knockout Cell Lines: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor should abolish the response to TFMPP.
-
Control Cell Lines: Employing a parental cell line that does not express the receptor of interest can help identify non-specific effects.
-
Orthogonal Assays: Confirming your findings with a different assay that measures a distinct downstream signaling event can provide additional evidence for on-target activity.
Troubleshooting Guide
Problem 1: High background signal or inconsistent results in my assay.
-
Possible Cause: Non-specific binding of TFMPP to cell surfaces, plasticware, or other proteins in the assay medium.
-
Troubleshooting Steps:
-
Optimize Blocking Steps: Incorporate or enhance blocking steps in your protocol. Using bovine serum albumin (BSA) or casein in your assay buffer can help reduce non-specific binding.
-
Include Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20 or Pluronic F-127, to your buffers can minimize hydrophobic interactions.
-
Adjust Buffer Composition: Modifying the pH or salt concentration of your buffers can sometimes reduce non-specific interactions.[3]
-
Pre-coat Plates: For adherent cell assays, pre-coating plates with materials like poly-L-lysine or fibronectin can improve cell adhesion and reduce background.
-
Problem 2: My results suggest activation of multiple signaling pathways.
-
Possible Cause: TFMPP is activating multiple off-target serotonin receptors present in your cell line, each coupled to different G-proteins.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blotting to identify the profile of 5-HT receptor subtypes expressed in your cell line. This will help you anticipate potential off-target effects.
-
Use More Selective Ligands: If possible, compare the effects of TFMPP with more selective agonists for your target receptor to see if they produce a similar signaling profile.
-
Employ Pathway-Specific Inhibitors: Use inhibitors for specific downstream signaling molecules (e.g., PLC, PKA, PKC inhibitors) to dissect the pathways being activated by TFMPP.
-
Problem 3: I am not observing the expected effect of TFMPP on my target receptor.
-
Possible Cause:
-
The concentration of TFMPP is too low to activate the target receptor.
-
The cell line does not express a functional receptor.
-
The chosen assay is not sensitive enough to detect the downstream signal.
-
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Test a wide range of TFMPP concentrations, from nanomolar to high micromolar, to ensure you have not missed the optimal concentration.
-
Validate Receptor Expression and Function: Confirm the expression of your target receptor using techniques like immunocytochemistry or by using a known potent and selective agonist as a positive control.
-
Optimize Assay Conditions: Adjust parameters such as incubation time, cell density, and substrate concentrations to enhance the assay signal. For Gs-coupled GPCR assays, ensure a phosphodiesterase inhibitor like IBMX is included to prevent cAMP degradation.[4]
-
Data Presentation
Table 1: TFMPP Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Reported Ki (nM) |
| 5-HT1A | 288 - 1,950 |
| 5-HT1B | 30 - 132 |
| 5-HT1D | 282 |
| 5-HT2A | 160 - 269 |
| 5-HT2C | 62 |
| 5-HT3 | 2,373 (IC50) |
| Serotonin Transporter (SERT) | 121 (EC50) |
Data compiled from Wikipedia.[2]
Table 2: TFMPP and Cytochrome P450 (CYP) Enzyme Interactions
| CYP Isoform | Interaction | Notes |
| CYP2D6 | Substrate & Inhibitor | Major enzyme responsible for TFMPP metabolism.[5] |
| CYP1A2 | Substrate & Inhibitor | Minor metabolic pathway.[5] |
| CYP3A4 | Substrate & Inhibitor | Minor metabolic pathway.[5] |
This table summarizes the known interactions of TFMPP with major drug-metabolizing enzymes.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
This protocol is adapted from standard calcium mobilization assay procedures.[1][3][6]
-
Cell Preparation:
-
Seed cells expressing the target receptor in black-walled, clear-bottom 96-well plates and culture overnight. Recommended cell lines for serotonin receptor studies include HEK293, CHO, or U2OS cells stably expressing the receptor of interest.[7]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., HBSS with HEPES and BSA).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of TFMPP in the assay buffer at 2x the final desired concentration.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Measure the baseline fluorescence.
-
Add the TFMPP dilutions and controls to the wells.
-
Immediately begin measuring the fluorescence intensity over time to detect the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the ΔF against the TFMPP concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., 5-HT1A, 5-HT1B)
This protocol is a generalized procedure for cAMP assays.[8][9][10]
-
Cell Preparation:
-
Harvest and resuspend cells expressing the target receptor in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
-
Compound Treatment:
-
For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylate cyclase.
-
Add a dilution series of TFMPP to the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
For Gs-coupled receptors, plot the cAMP concentration against the TFMPP concentration to determine the EC50.
-
For Gi-coupled receptors, plot the percent inhibition of forskolin-stimulated cAMP levels against the TFMPP concentration to determine the IC50.
-
Visualizations
Caption: Simplified signaling pathways of TFMPP at major serotonin receptor subtypes.
Caption: Workflow for assessing and validating the on-target effects of TFMPP.
Caption: A logical flow for troubleshooting common issues in TFMPP cellular assays.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. google.com [google.com]
Technical Support Center: Synthesis of 1-(2-Trifluoromethoxyphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Trifluoromethoxyphenyl)piperazine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A: The two most prevalent and effective methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is widely used for its versatility and effectiveness with a range of aryl halides and amines.[1][2][3] SNAr is also a viable route, particularly if the trifluoromethoxy group on the phenyl ring is sufficient to activate the substrate for nucleophilic attack by piperazine.[4]
Q2: How can I minimize the formation of the bis-arylated byproduct, 1,4-bis(2-Trifluoromethoxyphenyl)piperazine?
A: Formation of the bis-arylated byproduct is a common issue. To favor mono-substitution, use piperazine in excess relative to the aryl halide. A molar ratio of 2 to 5 equivalents of piperazine is typically effective. Additionally, controlling the reaction temperature and time can prevent the second substitution from occurring. Some reports have also demonstrated that using piperazine itself as the solvent can yield good results for mono-arylated products.[3]
Q3: My Buchwald-Hartwig reaction yield is consistently low. What should I investigate first?
A: Low yields in Buchwald-Hartwig reactions often trace back to the catalyst system or reaction conditions.[5] Key factors to check are:
-
Catalyst and Ligand: Ensure the palladium precursor and phosphine ligand are active and handled under an inert atmosphere if they are air-sensitive. The choice of ligand is critical; sterically hindered ligands often give better results.[1][2]
-
Base: The strength and type of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent Purity: Use anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst.[5]
Q4: What is the most effective method for purifying the final product?
A: Purification typically involves removing unreacted starting materials, the bis-arylated byproduct, and residual catalyst. A common and effective method is an acid-base extraction. The desired product, being basic, can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6] Column chromatography or crystallization can be used for further purification if needed.[7]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a practical alternative to palladium-catalyzed methods for this synthesis?
A: Yes, SNAr can be a practical, palladium-free alternative. The success of this reaction depends on the activation of the aryl halide by the electron-withdrawing trifluoromethoxy group.[4][8] For SNAr, aryl fluorides are often more reactive than chlorides or bromides, which is the opposite of what is seen in many other substitution reactions.[8] This method avoids the cost and potential product contamination associated with palladium catalysts.
Data Presentation
Table 1: Comparison of Primary Synthesis Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Reactants | Aryl Halide (Cl, Br, I) + Piperazine | Activated Aryl Halide (F, Cl) + Piperazine |
| Catalyst | Palladium Precursor + Phosphine Ligand[2] | None (Reaction is substrate-driven) |
| Typical Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Et₃N, or other non-nucleophilic bases |
| Typical Solvent | Toluene, Dioxane, THF[2] | DMSO, DMF, NMP (Polar aprotic solvents) |
| Pros | High functional group tolerance, broad substrate scope.[1] | Palladium-free (lower cost, no metal contamination), simpler setup. |
| Cons | Cost of catalyst, potential for palladium contamination, requires optimization.[2] | Requires an electron-deficient aryl halide, may need higher temperatures.[4] |
Troubleshooting Guides
Problem: Low or No Product Formation in Buchwald-Hartwig Amination
| Question | Possible Cause | Suggested Solution |
| Is the catalyst active? | The palladium catalyst or ligand may have decomposed due to exposure to air or moisture. | Use a pre-catalyst or ensure all components are handled under a strict inert atmosphere (Argon or Nitrogen). Test a new batch of catalyst and ligand.[3][5] |
| Is the base appropriate? | The chosen base may be too weak to deprotonate the piperazine or facilitate the catalytic cycle effectively. | If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOtBu or K₃PO₄. Ensure the base is anhydrous. |
| Are the reagents pure? | Impurities in the starting materials or solvent (especially water) can poison the catalyst. Piperazine itself can absorb CO₂ and water from the air.[5][9] | Use freshly purified piperazine. Ensure solvents are anhydrous and degassed prior to use. |
Problem: Significant Bis-Arylation Byproduct
| Question | Possible Cause | Suggested Solution |
| Is the stoichiometry correct? | An insufficient excess of piperazine allows the mono-substituted product to compete for the aryl halide. | Increase the excess of piperazine to 3-5 equivalents relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule. |
| Are the reaction conditions too harsh? | High temperatures or excessively long reaction times can drive the reaction towards the thermodynamically stable bis-arylated product. | Monitor the reaction closely by TLC or LC-MS. Once the starting aryl halide is consumed, stop the reaction. Consider lowering the temperature to improve selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 2.2 equivalents).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under argon, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 equivalent), piperazine (2.0 equivalents), and anhydrous toluene.
-
Stir the mixture at 100 °C and monitor its progress by LC-MS or TLC.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure and proceed with purification (e.g., Protocol 3).
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent), piperazine (3.0 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a polar aprotic solvent, such as DMSO or NMP.
-
Heat the reaction mixture to 120-150 °C, monitoring by TLC or LC-MS.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Proceed with purification (e.g., Protocol 3).
Protocol 3: General Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with 1M hydrochloric acid (3 x volume). The basic piperazine product will move to the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >12.
-
Extract the now basic aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Caption: Simplified mechanism of the Buchwald-Hartwig amination catalytic cycle.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: TFMPP Handling and Disposal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 3-Trifluoromethylphenylpiperazine (TFMPP). The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and what are its primary hazards?
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.
-
Respiratory and Skin Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]
-
Acute Toxicity: Harmful if swallowed.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
Given its psychoactive nature, uncontrolled exposure could also lead to undesirable pharmacological effects.
Q2: Are there established Occupational Exposure Limits (OELs) for TFMPP?
A2: There are no established Occupational Exposure Limits (OELs) for TFMPP from major regulatory bodies. For novel or poorly characterized compounds like TFMPP, it is crucial to handle them as highly potent substances and to minimize exposure through rigorous engineering controls and personal protective equipment.[5][6] A risk assessment should be conducted to establish internal safety limits.
Q3: What Personal Protective Equipment (PPE) is required when handling TFMPP?
A3: When handling TFMPP, especially in powdered form, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles are essential.
-
Lab Coat: A lab coat, preferably a disposable one, should be worn.
-
Respiratory Protection: Use of a properly fitted respirator (e.g., N95 or higher) is advised when handling the powder outside of a containment system.
Q4: What are the best practices for handling powdered TFMPP?
A4: To minimize the risk of inhalation and contamination, powdered TFMPP should be handled within a certified chemical fume hood or a glove box.[6][7] Use tools and techniques that minimize the generation of dust. All surfaces and equipment should be decontaminated after use.
Q5: How should I prepare a solution of TFMPP safely?
A5: When preparing a solution, add the solvent to the pre-weighed TFMPP powder slowly to avoid splashing. This should be done in a fume hood. The resulting solution should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
Q6: What should I do in case of a TFMPP spill?
A6: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For a small spill of powdered TFMPP, carefully cover it with a damp paper towel to avoid raising dust, then gently scoop the material into a sealable container for hazardous waste. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container. All spill cleanup materials should be disposed of as hazardous waste. Always wear appropriate PPE during cleanup.
Q7: How should TFMPP waste be disposed of?
A7: TFMPP waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] Do not dispose of TFMPP down the drain or in regular trash.[8] It is recommended to use a licensed chemical waste disposal service.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unexpected experimental results | Contamination of TFMPP stock | Ensure proper storage of TFMPP in a cool, dry, and dark place. Use clean spatulas and weighing papers for each use. |
| Degradation of TFMPP | Check the expiration date of the compound. If degradation is suspected, acquire a new batch and repeat the experiment. | |
| Difficulty dissolving TFMPP | Incorrect solvent | Consult literature for appropriate solvents for TFMPP. |
| Insufficient mixing | Use appropriate mixing techniques such as vortexing or sonication to aid dissolution. | |
| Visible powder contamination in the lab | Improper handling of powdered TFMPP | Always handle powdered TFMPP in a fume hood or glove box. Clean all surfaces thoroughly after each use. |
Quantitative Data Summary
| Property | Value | Source |
| Molar Mass | 230.234 g/mol | [1] |
| Formula | C11H13F3N2 | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM TFMPP Solution in DMSO
-
Risk Assessment: Before starting, conduct a thorough risk assessment for the entire procedure.
-
Pre-Experiment Setup:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: TFMPP powder, DMSO, appropriate glassware, and PPE. .
-
-
Handling and Weighing:
-
Don appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Perform all manipulations of powdered TFMPP within the fume hood.
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh the desired amount of TFMPP powder.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed TFMPP powder to a suitable volumetric flask.
-
Add a small amount of DMSO to the weighing boat to rinse any remaining powder and transfer it to the flask.
-
Add DMSO to the flask to approximately half of the final desired volume.
-
Gently swirl the flask to dissolve the powder. A vortex mixer can be used if necessary.
-
Once dissolved, add DMSO to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Label the container with "TFMPP," the final concentration (10 mM), the solvent (DMSO), the date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations, typically in a cool, dark, and dry place.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (weighing boat, gloves, etc.) in the designated hazardous chemical waste container.
-
Visualizations
Caption: Workflow for safe handling and disposal of TFMPP.
Caption: Simplified signaling pathway of TFMPP.
References
- 1. Risk assessment of new psychoactive substances (NPS) | www.euda.europa.eu [euda.europa.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. reddit.com [reddit.com]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Refining Extraction Methods for TFMPP from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of TFMPP from tissue samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low TFMPP Recovery | Incomplete Homogenization: The tissue sample was not sufficiently disrupted, trapping the analyte within the matrix. | Ensure the tissue is thoroughly homogenized. Consider using mechanical disruption (e.g., bead beating, rotor-stator homogenizer) or enzymatic digestion for more complex tissues. For fresh tissue, apply a cold guanidine lysis buffer immediately after harvesting to inhibit RNase activity.[1] |
| Suboptimal pH during Liquid-Liquid Extraction (LLE): TFMPP is a weakly basic compound, and its extraction efficiency is highly pH-dependent.[2] | Adjust the pH of the aqueous phase to an alkaline condition (pH 10-11) to ensure TFMPP is in its non-ionized, more organic-soluble form.[2] | |
| Improper Solid-Phase Extraction (SPE) Sorbent or Protocol: The chosen SPE sorbent may not have the appropriate chemistry for TFMPP retention, or the wash/elution solvents may be too strong or too weak. | Select an appropriate SPE sorbent. Polymeric sorbents like Oasis HLB or cation-exchange sorbents (e.g., Oasis SCX, MCX) can be effective.[2] Optimize the SPE protocol by ensuring proper conditioning of the sorbent, using a wash solvent that removes interferences without eluting TFMPP, and an elution solvent that is strong enough to recover the analyte. | |
| Analyte Volatility: TFMPP can be volatile, leading to loss during solvent evaporation steps. | Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C).[3] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Sample Cleanup: Co-eluting endogenous compounds from the tissue matrix can interfere with the ionization of TFMPP in the mass spectrometer.[4][5] | Improve sample cleanup by incorporating a more rigorous extraction method. SPE generally provides cleaner extracts than protein precipitation.[6] Optimize the chromatographic separation to resolve TFMPP from matrix components.[4] |
| Phospholipid Contamination: Phospholipids are common culprits for matrix effects in biological samples. | Use a phospholipid removal strategy, such as specific SPE cartridges or a modified LLE protocol. | |
| Poor Reproducibility | Inconsistent Sample Processing: Variations in homogenization time, extraction volumes, or pH can lead to inconsistent results. | Standardize all steps of the extraction protocol. Use calibrated pipettes and ensure consistent timing for each step. |
| Incomplete Solvent Evaporation/Reconstitution: Residual extraction solvent or incomplete reconstitution of the final extract can affect analytical results. | Ensure the extract is completely dried down before reconstitution. Vigorously vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully dissolved. | |
| Clogged SPE Column or Filter | Inadequate Sample Clarification: Particulate matter from the tissue homogenate can clog the SPE column or subsequent filters. | Centrifuge the tissue homogenate at a high speed to pellet debris before loading the supernatant onto the SPE column.[1] Consider using a pre-filter if the sample remains cloudy. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting TFMPP from tissue?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective methods. The choice depends on the required sample cleanliness, throughput, and available equipment. SPE often provides a cleaner extract, which can be beneficial for sensitive LC-MS/MS analysis by reducing matrix effects.[2][6][7]
Q2: What type of SPE cartridge should I use for TFMPP extraction?
A2: For a weakly basic compound like TFMPP, several types of SPE sorbents can be effective. Mixed-mode cation-exchange cartridges (e.g., Oasis MCX) are a good starting point as they offer a dual retention mechanism. Polymeric reversed-phase sorbents (e.g., Oasis HLB) are also a suitable option.[2]
Q3: How critical is pH control during Liquid-Liquid Extraction of TFMPP?
A3: pH control is critical for the successful LLE of TFMPP. As a weak base, TFMPP is most efficiently extracted into an organic solvent under alkaline conditions (pH 10-11), where it is in its neutral form.[2] At acidic or neutral pH, TFMPP will be ionized and remain in the aqueous phase, leading to very low recovery.[2]
Q4: My downstream analysis is by GC/MS. Are there any special considerations?
A4: Yes, for GC/MS analysis, derivatization of the extract may be necessary to improve the chromatographic properties and sensitivity of TFMPP and its metabolites. Acetylation is a common derivatization technique used for this purpose.[3]
Q5: I suspect my sample contains TFMPP metabolites. How should I adjust my extraction protocol?
A5: TFMPP is extensively metabolized, and its metabolites may be present as glucuronide or sulfate conjugates, particularly in urine.[3][8] To extract these conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required before the primary extraction.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of TFMPP from Tissue
This protocol provides a general methodology for the extraction of TFMPP from tissue homogenates using a mixed-mode cation-exchange SPE cartridge.
-
Sample Preparation:
-
Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate buffer) to create a consistent homogenate.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis MCX, 150 mg) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the tissue supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Further, wash with 2 mL of an acidic organic solvent (e.g., 0.1 M formic acid in acetonitrile) to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the TFMPP from the cartridge using 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of TFMPP from Tissue
This protocol outlines a general LLE procedure for TFMPP extraction.
-
Sample Preparation:
-
Prepare the tissue homogenate as described in the SPE protocol.
-
-
pH Adjustment:
-
To 1 mL of the tissue supernatant, add a basic buffer or solution (e.g., 1 M sodium hydroxide) to adjust the pH to approximately 11.
-
-
Extraction:
-
Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).[3]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on TFMPP analysis.
Table 1: Recovery of TFMPP using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | Urine | 61 ± 8 | [3] |
| Liquid-Liquid Extraction | Blood | >85 | [9] |
Table 2: Method Performance for TFMPP Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS | Plasma | 1 - 50 | 5 | [10] |
| GC/MS | Biological Fluids | 100 - 100,000 | Not Specified | [2] |
| LC-MS | Blood, Urine, etc. | 1 - 1000 | Not Specified | [11] |
Visualizations
Caption: Experimental workflow for TFMPP extraction from tissue samples.
References
- 1. mpbio.com [mpbio.com]
- 2. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. eijppr.com [eijppr.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of TFMPP and mCPP on Serotonin Receptors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the pharmacological effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) on serotonin (5-HT) receptors. This document synthesizes experimental data on binding affinities and functional activities, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction
TFMPP and mCPP are phenylpiperazine derivatives known for their significant interaction with the serotonergic system. While structurally similar, their distinct pharmacological profiles at various 5-HT receptor subtypes lead to different physiological and behavioral outcomes. Understanding these differences is crucial for research into serotonergic neurotransmission and the development of novel therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional activities of TFMPP and mCPP at various serotonin receptors, providing a clear, quantitative comparison of their potencies and efficacies.
Table 1: Binding Affinities (Ki, nM) of TFMPP and mCPP at Serotonin Receptors
| Receptor | TFMPP (Ki, nM) | mCPP (Ki, nM) |
| 5-HT1A | 288 - 1,950 | 100 - 360 |
| 5-HT1B | 30 - 132 | 10 - 100 |
| 5-HT1D | 282 | 100 - 500 |
| 5-HT2A | 160 - 269 | 32.1 |
| 5-HT2B | Data not available | 28.8 |
| 5-HT2C | 62 | 3.4 |
| 5-HT3 | 2,373 (IC50) | 61.4 (IC50) |
| 5-HT7 | Data not available | Affinity present |
| SERT | 121 (EC50) | 230 (IC50) |
Table 2: Functional Activity of TFMPP and mCPP at Serotonin Receptors
| Receptor | TFMPP | mCPP |
| 5-HT1A | Agonist | Agonist |
| 5-HT1B | Agonist | Agonist |
| 5-HT1D | Agonist | Agonist |
| 5-HT2A | Weak partial agonist or antagonist | Partial agonist |
| 5-HT2B | Data not available | Antagonist |
| 5-HT2C | Agonist | Partial agonist |
| 5-HT3 | Insignificant activity | Antagonist |
| SERT | Serotonin Releasing Agent | Serotonin Releasing Agent & Reuptake Inhibitor |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of TFMPP and mCPP with serotonin receptors.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of TFMPP and mCPP for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compounds (TFMPP, mCPP) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Second Messenger Accumulation (cAMP)
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the production of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).
Objective: To determine the functional activity (agonist or antagonist) of TFMPP and mCPP at Gs or Gi-coupled 5-HT receptors (e.g., 5-HT1A).
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT receptor of interest.
-
Test compounds (TFMPP, mCPP).
-
Forskolin (a direct activator of adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of the test compound to the cells.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist.
-
-
Stimulation: For Gi-coupled receptors, add forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist mode: Determine the ability of the test compound to inhibit the agonist-induced cAMP production to calculate the IC50 and subsequently the Kb.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow for characterizing the pharmacological profile of compounds like TFMPP and mCPP.
General 5-HT G-Protein Coupled Receptor Signaling Pathway
A Comparative Pharmacological Guide: 1-(2-Trifluoromethoxyphenyl)piperazine (TFMPP) vs. 3,4-Methylenedioxymethamphetamine (MDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 1-(2-Trifluoromethoxyphenyl)piperazine (TFMPP) and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented is based on available experimental data and is intended for research and drug development purposes.
Introduction
This compound (TFMPP) and 3,4-Methylenedioxymethamphetamine (MDMA) are psychoactive compounds that primarily interact with the serotonergic system. While both substances are known to elicit profound behavioral and physiological effects, their pharmacological profiles exhibit distinct differences in receptor interactions, neurotransmitter release dynamics, and downstream signaling pathways. This guide aims to delineate these differences through a systematic comparison of their pharmacological properties, supported by quantitative data from preclinical and clinical studies.
MDMA is a well-characterized substituted amphetamine known for its potent empathogenic and euphoric effects, primarily attributed to its robust release of serotonin and, to a lesser extent, dopamine and norepinephrine.[1][2] TFMPP, a phenylpiperazine derivative, is also a serotonin releasing agent and a direct agonist at various serotonin receptor subtypes.[1][3] However, its subjective effects in humans are often described as dysphoric and anxiogenic when administered alone.[1] It is frequently found in combination with other substances, such as benzylpiperazine (BZP), to mimic the effects of MDMA.[1]
This guide will delve into the specifics of their receptor binding affinities, neurotransmitter release potencies, and the signaling cascades they trigger, providing a comprehensive resource for understanding their distinct mechanisms of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profiles of TFMPP and MDMA.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor/Transporter | TFMPP (nM) | MDMA (Enantiomers, nM) |
| Serotonin Transporter (SERT) | - | S-MDMA: 222 ± 62 R-MDMA: 24,500 ± 800[4] |
| Dopamine Transporter (DAT) | No appreciable affinity[1] | S-MDMA: 2,300 ± 400 R-MDMA: >50,000[4] |
| Norepinephrine Transporter (NET) | No appreciable affinity[1] | S-MDMA: 7,800 ± 2,100 R-MDMA: >50,000[4] |
| 5-HT1A Receptor | 288 - 1,950[1] | S-MDMA: >50,000 R-MDMA: >50,000[4] |
| 5-HT1B Receptor | 30 - 132[1] | - |
| 5-HT1D Receptor | 282[1] | - |
| 5-HT2A Receptor | 160 - 269 (weak partial agonist/antagonist)[1] | R-MDMA: 4,700 ± 1,100 S-MDMA: >50,000[4] |
| 5-HT2C Receptor | 62[1] | - |
| 5-HT3 Receptor | 2,373 (insignificant affinity)[1][5] | - |
Table 2: Neurotransmitter Release Potency (EC50, nM)
| Neurotransmitter | TFMPP (nM) | MDMA (nM) |
| Serotonin (5-HT) Release | 121[1] | 49.6 - 72[6] |
| Dopamine (DA) Release | No effect[1] | 51.2 - 278[6] |
| Norepinephrine (NE) Release | No effect[1] | 54.1 - 110[6] |
Signaling Pathways
The interaction of TFMPP and MDMA with their respective molecular targets initiates distinct intracellular signaling cascades.
MDMA Signaling Pathway
MDMA's primary mechanism involves the reversal of monoamine transporters, leading to a significant increase in extracellular serotonin, dopamine, and norepinephrine.[2] The surge in synaptic serotonin activates various postsynaptic receptors, with the 5-HT2A receptor playing a crucial role in its psychedelic and reinforcing effects.[7][8][9] Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
TFMPP Signaling Pathway
TFMPP acts as a serotonin releasing agent and a direct agonist at several 5-HT receptor subtypes, with notable affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1][3] Its effects are a composite of these interactions. Activation of 5-HT1A receptors , which are coupled to Gi/Go proteins, leads to the inhibition of adenylyl cyclase, decreasing cAMP levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[11][12] Conversely, activation of 5-HT2C receptors , coupled to Gq/G11 proteins, stimulates the PLC-IP3-DAG pathway, similar to 5-HT2A receptors.[11][13]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand (e.g., TFMPP or MDMA) for a specific receptor.[14][15][16]
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that specifically binds to the target receptor. Varying concentrations of the unlabeled test compound (TFMPP or MDMA) are added to compete with the radioligand for binding.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A competition curve is generated, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the unlabeled drug for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Release Assay (using Synaptosomes)
This assay measures the ability of a compound to evoke the release of neurotransmitters from presynaptic nerve terminals (synaptosomes).[17][18][19][20][21]
Protocol Outline:
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.[17][19][21]
-
Loading: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]dopamine), which is taken up and stored in synaptic vesicles.
-
Incubation with Test Compound: The loaded synaptosomes are then exposed to various concentrations of the test compound (TFMPP or MDMA).
-
Separation: The incubation is terminated, and the synaptosomes are separated from the surrounding medium (supernatant) by rapid filtration or centrifugation.
-
Quantification: The amount of radioactivity in the supernatant is measured, which corresponds to the amount of neurotransmitter released from the synaptosomes.
-
Data Analysis: A dose-response curve is constructed by plotting the amount of neurotransmitter released against the concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal release, is then determined.
Behavioral and Physiological Effects
The distinct pharmacological profiles of TFMPP and MDMA translate into markedly different behavioral and physiological effects.
MDMA: The potent and relatively balanced release of serotonin, dopamine, and norepinephrine induced by MDMA is associated with its characteristic subjective effects, including:
-
Euphoria and elevated mood [1]
-
Increased empathy and sociability (entactogenic effects) [1]
-
Enhanced sensory perception
-
Stimulant effects: increased energy and alertness
Physiologically, MDMA can cause hyperthermia, tachycardia, hypertension, and bruxism.
TFMPP: When administered alone, TFMPP's pharmacological actions, characterized by serotonin release and direct receptor agonism (particularly at 5-HT1 and 5-HT2C receptors), often lead to a different set of effects:
-
Dysphoria and anxiety [1]
-
Mental confusion [1]
-
Aversive effects in animal models [1]
-
Mild psychedelic-like effects at higher doses [1]
Physiologically, TFMPP can induce headaches and nausea. The combination of TFMPP with a dopamine/norepinephrine releaser like BZP is often used to more closely mimic the subjective effects of MDMA.[1]
Conclusion
This guide highlights the significant pharmacological distinctions between TFMPP and MDMA. While both compounds primarily target the serotonin system, their mechanisms of action diverge considerably. MDMA is a potent, non-selective monoamine releaser, with its profound psychoactive effects stemming from a massive and widespread increase in synaptic serotonin, dopamine, and norepinephrine. In contrast, TFMPP exhibits a more nuanced profile as a selective serotonin releaser and a direct agonist at multiple 5-HT receptor subtypes. This difference in pharmacology accounts for their disparate behavioral and physiological outcomes, with MDMA typically producing euphoria and pro-social effects, and TFMPP often inducing dysphoria and aversive responses when taken in isolation. A thorough understanding of these differences is crucial for researchers in the fields of neuroscience, pharmacology, and drug development.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. drugfreect.org [drugfreect.org]
- 3. esmed.org [esmed.org]
- 4. jneurosci.org [jneurosci.org]
- 5. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDAI - Wikipedia [en.wikipedia.org]
- 7. Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of 5-HT2A Receptors in MDMA induced Behavior - David Herin [grantome.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 14. revvity.com [revvity.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transporter Release and Uptake Assays in Rat Brain Synaptosomes [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of TFMPP in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in immunoassays designed for the detection of amphetamines. The following sections present quantitative data, detailed experimental protocols, and visual representations to aid in the understanding and interpretation of immunoassay results.
Introduction to Immunoassay Cross-Reactivity
TFMPP: A Potential Cross-Reactant
TFMPP is a piperazine derivative with stimulant properties that has been encountered as a designer drug, often in combination with benzylpiperazine (BZP).[3] Due to structural similarities to amphetamine, there is a potential for TFMPP to cross-react with amphetamine immunoassays. This guide examines the extent of this cross-reactivity based on available experimental data.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of TFMPP and other selected compounds in various commercial amphetamine immunoassay kits. The data is presented as the concentration of the substance required to produce a positive result equivalent to the cutoff concentration of the target analyte (d-amphetamine or d-methamphetamine). A lower concentration indicates higher cross-reactivity.
| Compound | Assay Kit | Target Analyte | Cutoff Concentration (ng/mL) | Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) | Reference |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | CEDIA® DAU Amphetamine/Ecstasy Assay | d-amphetamine | 500 | > 100,000 | < 0.5 | [3] |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | d-methamphetamine | 500 | > 100,000 | < 0.5 | [3] | |
| Microgenics DRI® Ecstasy Enzyme Assay | MDMA | 500 | > 100,000 | < 0.5 | [3] | |
| Siemens/Syva® EMIT®II Plus Amphetamines Assay | d-amphetamine | 1000 | > 100,000 | < 1.0 | [3] | |
| d-Amphetamine | - | - | - | 500-1000 | 100 | - |
| d-Methamphetamine | - | - | - | 500-1000 | ~100 | - |
| MDMA (Ecstasy) | CEDIA® DAU Amphetamine/Ecstasy Assay | d-amphetamine | 500 | 2,500 | 20 | [3] |
| Bupropion | Syva EMIT II | d-amphetamine | 1000 | Varies (3-17% cross-reactivity reported) | 3-17 | [3] |
| Pseudoephedrine | - | d-amphetamine | 1000 | High concentrations required | Low | [3] |
| Ranitidine | - | d-amphetamine | 1000 | High concentrations required | Low | [3] |
| Labetalol | - | d-amphetamine | 1000 | Metabolites show cross-reactivity | Varies | [3] |
| Trazodone | - | d-amphetamine | 1000 | Metabolite (m-CPP) shows cross-reactivity | Varies | [3] |
Experimental Protocols
The determination of cross-reactivity of a substance in an immunoassay typically involves the following steps, as described in various studies[4]:
Objective: To determine the concentration of a test compound that produces a result equivalent to the cutoff concentration of the target analyte in a specific immunoassay.
Materials:
-
Drug-free human urine
-
Certified reference standard of the test compound (e.g., TFMPP)
-
Certified reference standard of the target analyte (e.g., d-amphetamine)
-
The specific immunoassay kit being evaluated
-
Automated clinical chemistry analyzer
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the target analyte in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution of the test compound with drug-free human urine to create a range of concentrations.
-
Preparation of Calibrators and Controls: Prepare calibrators and controls for the immunoassay according to the manufacturer's instructions, using the target analyte. This typically includes a negative control (drug-free urine) and a cutoff calibrator (urine containing the target analyte at the cutoff concentration).
-
Immunoassay Analysis: Analyze the spiked urine samples, calibrators, and controls on the automated clinical chemistry analyzer using the specific immunoassay application.
-
Data Analysis:
-
Generate a calibration curve using the response of the calibrators.
-
Determine the concentration of the test compound that produces a response equal to or greater than the response of the cutoff calibrator. This concentration is considered the point of cross-reactivity.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Test Compound Producing a Positive Result) x 100
-
Visualizing Immunoassay Principles and Cross-Reactivity
The following diagrams illustrate the underlying principles of competitive immunoassays and the mechanism of cross-reactivity.
Caption: Competitive immunoassay for amphetamine detection.
In a competitive immunoassay, free amphetamine in the urine sample competes with a fixed amount of enzyme-labeled amphetamine for a limited number of antibody binding sites. The amount of bound enzyme-labeled amphetamine is inversely proportional to the concentration of amphetamine in the sample.
Caption: Mechanism of TFMPP cross-reactivity.
Due to structural similarities, TFMPP can bind to the anti-amphetamine antibodies, displacing the labeled amphetamine and leading to a signal that can be misinterpreted as a positive result for amphetamines.
Caption: Workflow for urine drug testing and result confirmation.
This workflow highlights the importance of confirmatory testing for all presumptive positive immunoassay results to distinguish between true positives and false positives caused by cross-reactivity.
Conclusion
The data presented in this guide indicates that while TFMPP has structural similarities to amphetamines, its cross-reactivity in the tested commercial amphetamine immunoassays is low. However, it is crucial for researchers and clinicians to be aware of the potential for cross-reactivity from a wide range of substances, including designer drugs and common medications. The provided experimental protocol offers a standardized method for evaluating the cross-reactivity of new compounds. Ultimately, all presumptive positive immunoassay results must be confirmed by a more specific analytical technique to ensure accurate and reliable drug testing outcomes.
References
Validating TFMPP as a Tool for 5-HT1B Receptor Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) as a pharmacological tool for studying the serotonin 1B (5-HT1B) receptor. By comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their study design.
The 5-HT1B Receptor and Its Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system, with high concentrations in the basal ganglia, striatum, and frontal cortex.[1] It primarily functions as a presynaptic autoreceptor on serotonin neurons and as a heteroreceptor on other neurons, regulating the release of various neurotransmitters, including serotonin, dopamine, and glutamate.[1] Dysregulation of the 5-HT1B receptor has been implicated in depression, anxiety, and migraine, making it a significant target for drug development.[1][2]
References
- 1. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenylpiperazine Isomers for Researchers and Drug Development Professionals
A deep dive into the pharmacological and pharmacokinetic profiles of o-, m-, and p-TFMPP reveals significant positional isomeric differences, with the meta- analog demonstrating the most potent and well-characterized serotonergic activity. This guide provides a comprehensive comparison to inform future research and drug development endeavors.
The trifluoromethylphenylpiperazine (TFMPP) isomers, specifically the ortho- (o-), meta- (m-), and para- (p-) substituted analogs, represent a class of phenylpiperazine compounds with significant effects on the central nervous system. Their activity is primarily mediated through interactions with serotonin (5-HT) receptors. The position of the trifluoromethyl group on the phenyl ring dramatically influences their receptor binding affinity, functional activity, and pharmacokinetic profile. This comparative analysis synthesizes available experimental data to provide a clear overview for researchers and drug development professionals.
Receptor Binding Affinity
The affinity of TFMPP isomers for various serotonin receptors is a key determinant of their pharmacological effects. The meta- isomer (m-TFMPP) is the most extensively studied and demonstrates a strong affinity for several 5-HT receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of TFMPP Isomers
| Receptor | o-TFMPP | m-TFMPP | p-TFMPP |
| 5-HT1A | Data not available | 288 - 1,950[1] | Data not available |
| 5-HT1B | Data not available | 30 - 132[1] | Data not available |
| 5-HT1D | Data not available | 282[1] | Data not available |
| 5-HT2A | Data not available | 160 - 269[1] | Data not available |
| 5-HT2C | Data not available | 62[1] | Data not available |
| 5-HT3 | Data not available | 2,373 (IC50)[1] | Data not available |
| SERT | Data not available | 121 (EC50)[1] | Data not available |
Note: Data for ortho- and para- isomers are largely unavailable in the reviewed literature, highlighting a significant gap in current research.
Functional Activity
The functional activity of TFMPP isomers at serotonin receptors determines whether they act as agonists, antagonists, or partial agonists, thereby dictating their physiological effects. Again, m-TFMPP is the most well-characterized isomer.
Table 2: Comparative Functional Activity of TFMPP Isomers
| Receptor | o-TFMPP | m-TFMPP | p-TFMPP |
| 5-HT1A | Data not available | Full agonist[1] | Data not available |
| 5-HT1B | Data not available | Full agonist[2] | Data not available |
| 5-HT1D | Data not available | Full agonist[2] | Data not available |
| 5-HT2A | Data not available | Weak partial agonist or antagonist[1][2] | Data not available |
| 5-HT2C | Data not available | Full agonist[2] | Data not available |
The meta-isomer's activity as a full agonist at multiple 5-HT1 and 5-HT2C receptors, coupled with its action at the serotonin transporter (SERT) to evoke serotonin release, underpins its known psychotropic effects.[1][2] The weak partial agonism or antagonism at the 5-HT2A receptor may modulate these effects.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) of TFMPP isomers are crucial for determining their onset, duration of action, and potential for drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters of m-TFMPP
| Parameter | Value |
| Metabolism | Primarily hepatic via CYP2D6, CYP1A2, and CYP3A4[1] |
| Tmax (oral) | ~90 minutes |
| Half-life | Biphasic: 2 and 6 hours |
| Major Metabolite | 4-hydroxy-TFMPP (4-OH-TFMPP) |
The metabolism of m-TFMPP through multiple cytochrome P450 enzymes suggests a potential for drug-drug interactions with other substrates, inhibitors, or inducers of these enzymes.
Experimental Protocols
Receptor Binding Assays:
A standard experimental protocol for determining the receptor binding affinity of the TFMPP isomers involves radioligand binding assays.
In Vitro Functional Assays:
Functional activity is often assessed using cell-based assays that measure the downstream signaling of receptor activation. For Gq-coupled receptors like 5-HT2A and 5-HT2C, calcium mobilization assays are common. For Gi-coupled receptors like 5-HT1 subtypes, cAMP assays are utilized.
Pharmacokinetic Studies:
In vivo pharmacokinetic studies in animal models are essential to understand the ADME profile of the TFMPP isomers.
Structure-Activity Relationship
The position of the trifluoromethyl group on the phenyl ring is a critical determinant of pharmacological activity. While comprehensive data for all three isomers is lacking, some general principles can be inferred. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the phenyl ring and, consequently, its interaction with the receptor binding pocket. The steric hindrance imposed by the substituent's position also plays a crucial role. The available data suggests that the meta position provides an optimal balance of electronic and steric properties for high-affinity binding to several serotonin receptors.
Conclusion and Future Directions
The available evidence strongly indicates that m-TFMPP is a potent serotonergic agent with a well-defined, albeit complex, receptor interaction profile. However, a significant knowledge gap exists regarding the pharmacological and pharmacokinetic properties of o-TFMPP and p-TFMPP. Future research should prioritize the synthesis and comprehensive in vitro and in vivo evaluation of these isomers. A complete understanding of the structure-activity relationships within this series will not only provide valuable insights into the functioning of serotonin receptors but also guide the design of more selective and potentially therapeutic agents. The analytical methods for the separation and identification of all three isomers have been established, providing a solid foundation for these future investigations.
References
A Comparative Analysis of the Efficacy of TFMPP and Other Piperazine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) with other notable piperazine-based drugs, including 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). The comparison is supported by quantitative experimental data on receptor binding affinities and functional activities, detailed experimental protocols, and a visualization of the primary signaling pathway involved.
Quantitative Efficacy Comparison
The primary mechanism of action for many piperazine derivatives involves interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[1] Their efficacy is often determined by their binding affinity (Ki) and functional activity (e.g., agonist, antagonist) at various receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine Derivatives
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | SERT |
| TFMPP | 288 | 132 | 269 | 62 | 121 (EC50) |
| mCPP | 1300 | 360 | 1000 | 500 | >100,000 |
| BZP | >10,000 | >10,000 | >10,000 | >10,000 | 1790 |
Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.[2][3]
Analysis: As shown, TFMPP displays a significantly higher affinity for several key serotonin receptor subtypes compared to BZP, which shows minimal direct interaction.[3] TFMPP's profile is characterized by potent binding at the 5-HT1B and 5-HT2C receptors.[3] In contrast, mCPP shows broad but generally lower affinity across multiple 5-HT receptors compared to TFMPP's more specific targets.[2] BZP's primary mechanism is not direct receptor binding but rather promoting the release of dopamine and norepinephrine, with weaker effects on serotonin.
Table 2: Functional Activity Profile
| Compound | Primary Mechanism | Key Receptor Interactions | Resulting Effects |
| TFMPP | Serotonin Releasing Agent & 5-HT Receptor Agonist | Full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C; Weak partial agonist/antagonist at 5-HT2A.[3] | Primarily serotonergic effects; often combined with BZP to mimic MDMA-like effects.[4][5] |
| mCPP | Broad 5-HT Receptor Agonist | Agonist at most 5-HT receptors, with strong action at 5-HT2B and 5-HT2C.[6][7] | Anxiogenic, anorectic, and potential for inducing migraines.[6] |
| BZP | Dopamine & Norepinephrine Releasing Agent | Weakly interacts with receptors directly; primarily acts on monoamine transporters. | Stimulant effects similar to amphetamine.[8][9] |
Analysis: The functional data reveal distinct pharmacological profiles. TFMPP acts as a direct serotonin receptor agonist and releasing agent.[3] mCPP also functions as a broad serotonin agonist, but its potent activity at the 5-HT2C receptor is linked to negative side effects like anxiety and appetite loss.[6][7] BZP's stimulant properties are not derived from direct receptor agonism but from its action as a releaser of catecholamines, making its efficacy profile fundamentally different from that of TFMPP and mCPP.[8] When TFMPP is co-administered with BZP, the combination produces effects that mimic MDMA by simultaneously engaging both serotonergic and dopaminergic systems.[4]
Signaling Pathway Visualization
TFMPP and mCPP exert their effects primarily through G-protein coupled serotonin receptors. The diagram below illustrates the canonical signaling cascade initiated by the activation of 5-HT2C receptors, a key target for these compounds.
Caption: 5-HT2C receptor Gq-coupled signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental types.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of piperazine derivatives for serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing the target human receptor (e.g., 5-HT1A, 5-HT2C).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compounds (TFMPP, mCPP, etc.) dissolved in appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).
-
Non-specific binding agent (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
Filtration manifold (harvester).
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Plate Setup: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of various concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of the non-specific binding agent.
-
Radioligand Addition: Add 50 µL of the radioligand at a concentration near its Kd value to all wells.
-
Membrane Addition: Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol measures the functional activity (agonist or antagonist) of a compound at a Gq-coupled receptor, such as the 5-HT2C receptor.
Objective: To determine if piperazine derivatives activate the 5-HT2C receptor and to quantify their potency (EC50).
Materials:
-
HEK293 cells (or similar) stably expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (TFMPP, mCPP) and a known agonist (e.g., serotonin).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight to allow adherence.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (containing probenecid) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-20 seconds.
-
Compound Addition: The instrument automatically adds a specific volume (e.g., 20 µL) of the test compound from the compound plate to the cell plate.
-
Signal Detection: The instrument continues to measure the fluorescence intensity in each well for an additional 2-3 minutes. Agonist binding to the Gq-coupled 5-HT2C receptor will trigger the release of intracellular calcium, causing a sharp increase in fluorescence.
-
Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximum effect) values.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 5. Determining the subjective and physiological effects of BZP combined with TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Differentiating TFMPP from BZP in Toxicological Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-benzylpiperazine (BZP), two synthetic psychoactive substances often found in recreational "party pills." The objective is to equip researchers and drug development professionals with the necessary toxicological data and analytical methodologies to effectively differentiate these compounds in a screening setting. This document summarizes key toxicological parameters, details experimental protocols for their distinction, and illustrates relevant biological and analytical pathways.
Toxicological Profile Comparison
Both TFMPP and BZP exhibit stimulant-like properties, but their primary mechanisms of action and toxicological profiles show notable differences. BZP primarily acts as a dopamine and norepinephrine releasing agent, producing effects similar to amphetamine, though it is estimated to be about 10 times less potent.[1][2] In contrast, TFMPP has a more pronounced effect on the serotonergic system, acting as a serotonin receptor agonist.[3] When used in combination, these substances can produce synergistic effects that mimic those of MDMA.[1]
Adverse effects commonly reported from BZP intoxication include palpitations, agitation, anxiety, confusion, and seizures.[3][4] TFMPP is associated with hallucinogenic effects and can also induce anxiety and confusion.[5] Co-ingestion of both substances can lead to severe multiorgan toxicity.[3]
Table 1: Comparison of Toxicological Data for TFMPP and BZP
| Parameter | TFMPP (1-(3-trifluoromethylphenyl)piperazine) | BZP (1-benzylpiperazine) |
| Primary Mechanism of Action | Serotonin receptor agonist[3] | Dopamine and norepinephrine releasing agent[3] |
| Primary Psychological Effects | Hallucinogenic, stimulant[5] | Stimulant, euphoriant[2] |
| Common Adverse Effects | Anxiety, confusion, dizziness, headache[3] | Palpitations, agitation, anxiety, seizures[3][4] |
| Metabolism | Primarily by CYP2D6, with minor contributions from CYP1A2 and CYP3A4[6][7] | Primarily by CYP2D6, CYP1A2, and CYP3A4[6][7] |
| Major Metabolites | 4-hydroxy-TFMPP[5] | 3-hydroxy-BZP, 4-hydroxy-BZP[8] |
| Peak Plasma Concentration (Tmax) | Approximately 90 minutes[3] | 60 to 90 minutes[3] |
| Elimination Half-life | Approximately 2-6 hours[3] | Approximately 5.5 hours[9] |
| Reported Toxic Concentrations (Blood) | 0.03 - 1.1 mg/L[5] | 0.26 - 8.0 mg/L[5][9] |
Analytical Differentiation
Accurate differentiation of TFMPP and BZP is critical in toxicological screening. The primary analytical methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), each offering distinct advantages in sensitivity and specificity. Immunoassays are often used for initial screening; however, cross-reactivity can be a significant limitation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides robust and reliable identification of TFMPP and BZP. Derivatization is often employed to improve chromatographic performance.
Experimental Protocol: GC-MS Analysis of TFMPP and BZP in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., CPP).
-
Adjust the pH to >9 with concentrated KOH.
-
Perform a liquid-liquid extraction with 4 mL of n-butyl chloride.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
For derivatization, add 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 70°C for 20 minutes.[10] After cooling, the sample is ready for injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C for 1 minute, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.3 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 42-550.[10]
-
Table 2: Key GC-MS Data for TFMPP and BZP
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| TFMPP | ~3.99[2] | 188 (base peak), 145, 172, 230[2] |
| BZP | ~3.80[2] | 91 (base peak), 134, 176[2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of TFMPP and BZP in biological matrices like blood and plasma.
Experimental Protocol: LC-MS/MS Analysis of TFMPP and BZP in Plasma
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., BZP-d7, TFMPP-d4).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex API 4000 or equivalent.
-
Column: C18 column (e.g., Synergi Polar-RP, 150 x 2.0 mm, 4 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient would start at 5% B, ramp to 60-95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[1][11]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Table 3: Key LC-MS/MS Data for TFMPP and BZP
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| TFMPP | ~6.73[8] | 231.1 | 188.1, 119.1[11] |
| BZP | ~1.18[8] | 177.1 | 91.1, 134.1[11] |
Immunoassay Screening
Immunoassays are commonly used for the initial screening of amphetamine-type substances. However, significant cross-reactivity with piperazine derivatives like TFMPP and BZP can lead to false-positive results. Confirmation by a more specific method like GC-MS or LC-MS is always necessary.
Table 4: Immunoassay Cross-Reactivity
| Immunoassay Kit | TFMPP Cross-Reactivity | BZP Cross-Reactivity |
| CEDIA® Amphetamine/Ecstasy | High | High |
| Siemens/Syva® EMIT® II Plus Amphetamines | Moderate | Moderate |
| Microgenics DRI® Ecstasy | Low to Moderate | Low to Moderate |
| Lin-Zhi Methamphetamine | Moderate | Moderate |
Note: Cross-reactivity can vary significantly based on the specific assay, calibrator used, and the concentration of the substance. The terms High, Moderate, and Low are relative and based on published findings. A study showed that 66% of piperazines tested positive with the CEDIA® Amphetamine/Ecstasy kit.[9]
Visualized Pathways and Workflows
To further clarify the toxicological and analytical aspects, the following diagrams illustrate key pathways and workflows.
Caption: Simplified signaling pathways of BZP and TFMPP.
Caption: General workflow for toxicological screening of TFMPP and BZP.
Caption: Logical relationship of TFMPP and BZP toxicological effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 7. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of the Stimulus Properties of TFMPP and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and buspirone, focusing on their distinct pharmacological profiles. The information presented is supported by experimental data from preclinical studies to assist in understanding their mechanisms of action and potential therapeutic applications.
Overview of Compounds
TFMPP (1-(3-trifluoromethylphenyl)piperazine) is a non-selective serotonin receptor agonist, primarily known for its effects on the 5-HT1 and 5-HT2 receptor subtypes. It is often used in research to probe the function of the serotonin system.
Buspirone is an anxiolytic agent belonging to the azapirone chemical class. It is a partial agonist at the 5-HT1A receptor and also has a notable antagonist effect at dopamine D2 receptors.[1][2] Unlike traditional anxiolytics like benzodiazepines, buspirone's mechanism of action does not involve the GABAergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data from drug discrimination and receptor binding studies, providing a direct comparison of the pharmacological properties of TFMPP and buspirone.
Table 1: Drug Discrimination Data
| Compound | Training Dose (mg/kg) | ED₅₀ (mg/kg) | Notes |
| TFMPP | 0.5 - 1.0 | 0.19 | Rats were trained to discriminate TFMPP from saline.[3][4] |
| Buspirone | 2.5 | - | Buspirone did not substitute for the TFMPP stimulus; instead, it attenuated the response to TFMPP.[1][3] |
| TFMPP + Buspirone | - | 0.43 | The ED₅₀ of TFMPP was shifted to the right in the presence of a non-disrupting dose of buspirone (1.2 mg/kg), indicating antagonism.[3] |
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | TFMPP | Buspirone |
| 5-HT₁ₐ | Moderate | High (Partial Agonist) |
| 5-HT₁ₙ | High | Low |
| 5-HT₂ₐ | Moderate | Low |
| 5-HT₂ₒ | High | Low |
| Dopamine D₂ | Low | Moderate (Antagonist) |
Note: "High," "Moderate," and "Low" are qualitative summaries based on available literature. Precise Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Drug Discrimination Studies
Drug discrimination is a behavioral pharmacology technique used to assess the subjective effects of drugs in animals.[5] The following protocol is a standard method used in studies comparing TFMPP and buspirone.[1][3]
1. Subjects: Male Sprague-Dawley rats are typically used, housed individually and maintained on a restricted diet to motivate them to work for food reinforcement.
2. Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and stimulus lights.
3. Training:
- Lever Press Training: Rats are first trained to press a lever to receive a food pellet.
- Discrimination Training: Rats are trained to discriminate between an injection of the training drug (e.g., TFMPP at 0.5 mg/kg) and a saline injection. On days when the drug is administered, responses on one lever (the "drug lever") are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.[6] Training continues until the rats consistently respond on the correct lever.
4. Testing:
- Generalization Tests: Once the rats have learned the discrimination, generalization tests are conducted with other drugs (e.g., buspirone). The rats are administered a dose of the test drug, and the percentage of responses on the drug-appropriate lever is measured.[7] Full generalization is typically defined as 80% or more responding on the drug-trained lever.
- Antagonism Tests: To test for antagonism, a suspected antagonist (e.g., buspirone) is administered before the training drug (TFMPP). A rightward shift in the dose-response curve of the training drug indicates antagonism.[3]
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.[8] The following is a general protocol for these assays.
1. Tissue Preparation: Brain tissue from rats or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
2. Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and various concentrations of the unlabeled test drug (e.g., TFMPP or buspirone).
3. Separation: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
4. Quantification: The amount of radioactivity trapped on the filter, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.
5. Data Analysis: The data are used to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by TFMPP and buspirone.
Caption: Simplified signaling pathway for TFMPP's agonist activity.
Caption: Simplified signaling pathways for buspirone's primary actions.
Conclusion
The stimulus properties of TFMPP and buspirone are distinct, reflecting their different receptor interaction profiles. TFMPP acts as a non-selective serotonin agonist, with its stimulus effects likely mediated by a combination of 5-HT1B and 5-HT2C receptor activation. In contrast, buspirone's primary mechanism of action involves partial agonism at 5-HT1A receptors and antagonism at D2 receptors. This is demonstrated by buspirone's ability to antagonize the discriminative stimulus effects of TFMPP, rather than substituting for it. These findings highlight the complex nature of serotonergic and dopaminergic drug actions and provide a basis for the differential therapeutic applications of these compounds.
References
- 1. The discriminative stimulus properties of buspirone involve dopamine-2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. scielo.br [scielo.br]
Is TFMPP a Suitable Replacement for Serotonin Agonists in Research? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonergic agent that has been used in research as a tool to probe the serotonin system. However, its utility as a direct replacement for more selective serotonin receptor agonists is a matter of significant debate. This guide provides an objective comparison of TFMPP with other commonly used serotonin agonists, supported by experimental data, to help researchers make informed decisions about its suitability for their studies.
Executive Summary
TFMPP is a poor substitute for selective serotonin agonists in most research applications. Its primary drawback is a promiscuous pharmacological profile, characterized by moderate to high affinity for multiple serotonin (5-HT) receptor subtypes and its action as a serotonin releasing agent.[1][2] This lack of selectivity makes it difficult to attribute any observed physiological or behavioral effect to a single receptor target. For studies aiming to elucidate the function of a specific receptor, such as the 5-HT1A, 5-HT1B, or 5-HT2A subtypes, selective agonists like 8-OH-DPAT, Sumatriptan, and DOI, respectively, are far superior tools. While TFMPP may have niche applications in studies examining the effects of broad-spectrum serotonin system activation, its use requires careful consideration and acknowledgment of its complex pharmacology.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TFMPP and other key serotonin agonists at various receptor subtypes. Lower Ki values indicate higher binding affinity. Lower EC50 values indicate greater potency in eliciting a functional response.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | Selectivity Profile |
| TFMPP | 288 - 1,950[3] | 30 - 132[3] | 282[3] | 160 - 269[3] | 62[3] | Non-selective; highest affinity for 5-HT1B/2C |
| 8-OH-DPAT | ~1 [4] | >1,000[4] | >1,000[4] | >1,000[4] | >1,000[4] | Highly selective for 5-HT1A |
| Sumatriptan | >1,000[5] | ~13 [5] | ~5 [5] | >1,000[5] | >1,000[5] | Highly selective for 5-HT1B/1D |
| DOI | >1,000 | >1,000 | >1,000 | 0.7 | 2.4 | Highly selective for 5-HT2A/2C |
Data compiled from multiple sources; ranges indicate variability across different studies. Ki values are approximations.
Table 2: Functional Activity & Potency (EC50, nM)
| Compound | Receptor Target | Functional Assay | EC50 (nM) | Efficacy |
| TFMPP | Multiple 5-HT | Serotonin Release | 121[3] | Full Agonist (except 5-HT2A)[3] |
| 8-OH-DPAT | 5-HT1A | cAMP Accumulation | 6.4[6] | Full Agonist[7] |
| Sumatriptan | 5-HT1B/1D | Inhibition of IPSCs | ~10-100 (IC50) | Full Agonist[8] |
| DOI | 5-HT2A/2C | Ca2+ Mobilization | ~1-3[9] | Full Agonist[9] |
EC50 values are highly dependent on the specific assay and cell system used.
Key Pharmacological Distinctions
TFMPP: This compound acts as a "dirty" drug in a research context. It is a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] At the 5-HT2A receptor, it behaves as a weak partial agonist or even an antagonist.[2][3] Compounding this complexity, TFMPP also promotes the release of serotonin and binds to the serotonin transporter (SERT).[3] This multifaceted mechanism of action makes it nearly impossible to isolate the effects of its interaction with a single molecular target.
Selective Agonists:
-
8-OH-DPAT: Is the prototypical selective agonist for the 5-HT1A receptor. Its high affinity and selectivity make it the gold standard for studying the role of this autoreceptor in regulating serotonin release and its postsynaptic functions.[4][7]
-
Sumatriptan: As a member of the triptan class of drugs, sumatriptan is a potent and selective agonist for 5-HT1B and 5-HT1D receptors.[10][11] It is widely used in both clinical and research settings to investigate the vascular and neuronal roles of these receptors, particularly in the context of migraine.[5][12]
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): DOI is a classic psychedelic agent that serves as a potent and selective agonist for 5-HT2A and 5-HT2C receptors. It is an invaluable tool for studying the signaling and behavioral effects mediated by these Gq-coupled receptors.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Understanding these methods is crucial for interpreting the results and designing future experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound (like TFMPP) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
General Protocol:
-
Membrane Preparation: A tissue or cell source expressing the target receptor (e.g., rat frontal cortex for 5-HT2A) is homogenized and centrifuged to isolate cell membranes containing the receptors. Protein concentration is determined.[13]
-
Incubation: A fixed amount of the membrane preparation is incubated in a multi-well plate with:
-
A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of wells includes a high concentration of a known, non-labeled drug that saturates the receptors.
-
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[13]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Calcium Flux Functional Assay
This cell-based assay measures the functional potency of an agonist at Gq-coupled receptors, such as 5-HT2A and 5-HT2C. Agonist binding to these receptors activates the Gq protein, leading to the release of calcium (Ca2+) from intracellular stores.
General Protocol:
-
Cell Culture: A cell line (e.g., HEK293) stably expressing the target serotonin receptor is cultured in multi-well plates.[15]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-4 AM). This dye exhibits a change in fluorescence intensity upon binding to free Ca2+.[16][17]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a specialized plate reader (e.g., FlexStation 3).[18]
-
Agonist Addition: Varying concentrations of the test agonist are automatically added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular Ca2+, is monitored in real-time.[18]
-
Data Analysis: A concentration-response curve is generated, and the EC50 value—the concentration of the agonist that produces 50% of the maximal response—is calculated. This provides a measure of the agonist's potency.
Visualizing the Science
Diagrams help to conceptualize the complex processes involved in serotonin receptor pharmacology.
References
- 1. 4.5. Radioligand Binding Assay [bio-protocol.org]
- 2. esmed.org [esmed.org]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mrimedical.net [mrimedical.net]
- 6. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sumatriptan inhibits synaptic transmission in the rat midbrain periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Serotonin Receptor Agonists (Triptans) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. bu.edu [bu.edu]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
A Comparative Guide to the Validation of Analytical Methods for the Forensic Identification of TFMPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the forensic identification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a synthetic psychoactive substance often encountered in forensic casework. The following sections detail the performance of common analytical techniques, supported by experimental data, to assist researchers and forensic scientists in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The forensic identification of TFMPP primarily relies on chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation, while Fourier-transform infrared (FTIR) spectroscopy serves as a valuable screening tool. The table below summarizes the key validation parameters for these methods based on published literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Limit of Detection (LOD) | 0.002 - 10 ng/mL | Lower than GC-MS, typically in the low ng/mL to pg/mL range | Primarily for qualitative identification of bulk material; not suitable for trace analysis |
| Limit of Quantification (LOQ) | 0.008 - 50 ng/mL[1] | 5 ng/mL[1][2] | Not applicable for routine quantitative analysis |
| Linearity (R²) | > 0.99 | > 0.99[1][2] | Not applicable |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor and product ion transitions | Moderate, based on characteristic functional group absorptions. Can be limited by sample purity. |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate to High | High | Low to Moderate |
| Primary Application | Screening and confirmation in various matrices | Confirmation and quantification in biological matrices | Rapid screening of seized powders and tablets |
Experimental Protocols
Sample Preparation: Extraction from Biological Matrices
Prior to instrumental analysis of biological samples such as urine or blood, extraction of TFMPP is necessary to remove interfering substances. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent and pH are critical for efficient extraction.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, packed in a cartridge, to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. SPE often provides cleaner extracts and higher recovery than LLE.
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Sample Introduction: A small volume of the extracted and derivatized (if necessary) sample is injected into the heated inlet of the gas chromatograph.
-
Chromatographic Conditions:
-
Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The separated compounds are then introduced into the mass spectrometer. In tandem MS, a precursor ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of specificity.
-
Sample Introduction: An aliquot of the extracted sample is injected into the LC system.
-
Chromatographic Conditions:
-
Column: Typically a reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, where specific precursor-to-product ion transitions are monitored.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting spectrum is a unique fingerprint of the compound.
-
Sample Introduction: A small amount of the powdered sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The obtained spectrum is compared to a reference library of known substances for identification.
Visualizing the Forensic Workflow
The following diagrams illustrate the logical flow of analyzing a suspected TFMPP sample in a forensic laboratory.
References
A Comparative Analysis of the Metabolic Fates of TFMPP, MDMA, and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of three designer drugs: 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 3,4-methylenedioxymethamphetamine (MDMA), and 4-methylmethcathinone (mephedrone). The information presented is intended to support research and drug development efforts by providing a comprehensive overview of their metabolism, supported by experimental data and detailed methodologies.
Metabolic Pathways and Pharmacokinetics: A Comparative Overview
The metabolic breakdown of TFMPP, MDMA, and mephedrone is primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of various metabolites that can be subsequently conjugated and excreted. While all three substances are psychoactive, their metabolic routes and resulting pharmacokinetic profiles exhibit notable differences.
TFMPP (1-(3-trifluoromethylphenyl)piperazine) is a piperazine derivative that primarily acts as a serotonin receptor agonist[1][2]. Its metabolism is characterized by two main pathways: hydroxylation of the aromatic ring and degradation of the piperazine moiety. This breakdown results in metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline, which can then undergo Phase II conjugation reactions like glucuronidation and sulfation.
MDMA (3,4-methylenedioxymethamphetamine) , a well-known phenethylamine, undergoes more complex metabolism involving two primary routes. The first is O-demethylenation of the methylenedioxy group, a reaction largely mediated by the polymorphic enzyme CYP2D6, followed by methylation or conjugation. The second major pathway is N-dealkylation, leading to the formation of 3,4-methylenedioxyamphetamine (MDA), which is also pharmacologically active. These initial metabolites can be further processed into various hydroxylated and conjugated forms[3][4][5]. MDMA's interaction with serotonin, dopamine, and norepinephrine transporters is a key aspect of its psychoactive effects[6][7][8][9][10].
Mephedrone (4-methylmethcathinone) , a synthetic cathinone, is metabolized through three main Phase I pathways, with CYP2D6 playing a significant role. These pathways are N-demethylation to form nor-mephedrone, reduction of the ketone group to produce dihydromephedrone, and oxidation of the tolyl group to yield hydroxytolyl-mephedrone[11][12]. Similar to MDMA, mephedrone interacts with monoamine transporters, leading to increased extracellular levels of dopamine and serotonin[11][13][14].
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for TFMPP, MDMA, and mephedrone, providing a quantitative basis for comparison. These values can vary depending on the dose, route of administration, and individual metabolic differences.
| Parameter | TFMPP | MDMA | Mephedrone |
| Peak Plasma Concentration (Cmax) | 24.10 ± 1.8 ng/mL (60 mg oral dose)[15][16] | 162.9 ± 39.8 ng/mL (1.0 mg/kg oral dose)[3] | 122.6 ng/mL (range: 79.5-162.3 ng/mL) (150 mg oral dose)[17] |
| Time to Peak Plasma Conc. (Tmax) | 90 min (60 mg oral dose)[15][16] | 2.4 hours (1.0 mg/kg oral dose)[3] | 1 hour (150 mg oral dose)[17] |
| Elimination Half-Life (t½) | Biphasic: 2.04 ± 0.19 h and 5.95 ± 1.63 h[15][16] | ~7-8 hours[3] | 2.2 hours[17] |
| Apparent Clearance (Cl/F) | 384 ± 45 L/h[15][16] | Significantly higher at lower doses, indicating non-linear pharmacokinetics[3] | Not available for humans, ~10% oral bioavailability in rats[17][18] |
| Primary Metabolizing Enzymes | CYP2D6, CYP1A2, CYP3A4[16] | CYP2D6, CYP1A2, CYP2B6, CYP2C19, CYP3A4[19] | CYP2D6[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vitro and in vivo experiments commonly used to investigate the metabolism of designer drugs.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound using HLM, a common in vitro model.
1. Materials and Reagents:
-
Test compound stock solution (e.g., in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes by adding phosphate buffer, HLM, and the test compound at the desired final concentration.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reactions at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
3. Analytical Method (LC-MS/MS):
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point[20][21].
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol provides a general framework for an in vivo study to determine the pharmacokinetic profile of a drug. The choice of animal model should be based on similarities in metabolism to humans[22][23][24].
1. Animal Handling and Dosing:
-
Acclimate the animals (e.g., male Sprague-Dawley rats) to the housing conditions for a specified period before the study.
-
Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
2. Sample Collection:
-
At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein or jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its major metabolites in plasma.
-
Prepare plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analyze the processed samples using the validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution using appropriate pharmacokinetic modeling software.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by TFMPP, MDMA, and mephedrone.
References
- 1. esmed.org [esmed.org]
- 2. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-linear pharmacokinetics of MDMA (‘ecstasy’) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfreect.org [drugfreect.org]
- 7. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nida.nih.gov [nida.nih.gov]
- 9. Your Guide to MDMA's Effects on the Brain [healthline.com]
- 10. google.com [google.com]
- 11. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mephedrone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model-informed analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo drug release study: Significance and symbolism [wisdomlib.org]
Synergistic effects of TFMPP when co-administered with other compounds
This guide provides a comparative analysis of the synergistic effects observed when 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is co-administered with other compounds, focusing primarily on its prevalent combination with 1-benzylpiperazine (BZP). The data and protocols presented are collated from preclinical and clinical research to inform researchers, scientists, and drug development professionals.
Synergistic Neurochemical Effects: TFMPP and BZP
The combination of TFMPP and BZP is frequently reported to produce effects that mimic 3,4-methylenedioxymethamphetamine (MDMA).[1][2] This is achieved through a synergistic interaction on monoamine neurotransmitter systems. TFMPP is primarily a serotonin (5-HT) releasing agent and receptor agonist, while BZP acts as a dopamine (DA) and norepinephrine (NE) releaser.[3][4][5] When administered together, they produce a more pronounced and parallel increase in extracellular 5-HT and DA than either compound alone, closely resembling the neurochemical signature of MDMA.[4]
Data Presentation: Effects on Extracellular Monoamines in Rats
The following table summarizes data from in vivo microdialysis studies in rats, showing the peak percentage increase in extracellular dopamine and serotonin in the nucleus accumbens following intravenous administration of TFMPP, BZP, MDMA, and a BZP/TFMPP combination.
| Compound Administered | Dose (mg/kg, i.v.) | Peak Dopamine (% Baseline) | Peak Serotonin (% Baseline) | Seizure Activity |
| TFMPP | 3.0 | ~125% | ~400% | No |
| BZP | 3.0 | ~450% | ~150% | No |
| BZP/TFMPP (1:1) | 3.0 | ~600% | ~600% | No |
| MDMA | 1.0 | ~300% | ~650% | No |
| BZP/TFMPP (1:1) | 10.0 | >1800% | ~1000% | Yes |
| Data adapted from Baumann et al., 2005.[3][4] |
Experimental Protocols: In Vivo Microdialysis
A summary of the typical methodology used to acquire the neurochemical data is provided below.
-
Subjects: Male Sprague-Dawley rats, weighing 250-350g, housed individually with ad libitum access to food and water.
-
Surgical Procedure: Rats are anesthetized (e.g., with chloral hydrate) and stereotaxically implanted with a guide cannula targeting the nucleus accumbens. A microdialysis probe (e.g., 2-mm membrane) is inserted through the guide cannula.
-
Procedure: Following a recovery period, conscious rats are connected to a microperfusion system. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min). After a stable baseline period (e.g., 60-90 min), drugs are administered intravenously. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Analysis: The concentrations of DA and 5-HT in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). Data are typically expressed as a percentage change from the average baseline concentration.[4]
Mandatory Visualization: Synergistic Action at the Synapse
Caption: Synergistic action of BZP and TFMPP at the synapse.
Synergistic Subjective Effects in Humans
Clinical studies in human participants confirm the synergistic behavioral effects of co-administering BZP and TFMPP. While BZP alone produces stimulant effects akin to dexamphetamine, and TFMPP can induce anxiety, the combination produces MDMA-like subjective effects, including euphoria and sociability.[1][6]
Data Presentation: Subjective Ratings in Human Males
The following table summarizes data from a double-blind, placebo-controlled study assessing subjective effects in healthy males 120 minutes after oral administration. Scores are from the Addiction Research Centre Inventory (ARCI) Morphine-Benzedrine Group (MBG) scale, a measure of euphoria.
| Treatment Group | Dose (oral) | ARCI MBG Score (Mean ± SEM) | p-value vs. Placebo |
| Placebo | - | 1.8 ± 0.5 | - |
| TFMPP | 60 mg | 3.1 ± 0.9 | > 0.05 |
| BZP | 200 mg | 6.8 ± 1.1 | < 0.05 |
| BZP/TFMPP | 100 mg / 30 mg | 7.2 ± 1.2 | < 0.05 |
| Data adapted from Lin, J. C. et al., 2011.[7] |
Experimental Protocols: Human Subjective Effects Study
-
Design: A randomized, double-blind, placebo-controlled crossover study.
-
Subjects: Healthy, non-smoking male volunteers (e.g., mean age 22 ± 4 years) with a history of recreational stimulant use but no history of dependence.
-
Procedure: Participants attend multiple sessions, receiving a single oral dose of either placebo, BZP alone, TFMPP alone, or a BZP/TFMPP combination on each occasion. Physiological measures (blood pressure, heart rate) and subjective effects are assessed at baseline and at set intervals post-administration (e.g., 120 minutes).
-
Assessment Tools: Subjective effects are quantified using validated questionnaires such as the Addiction Research Centre Inventory (ARCI), the Profile of Mood States (POMS), and Visual Analog Scales (VAS).[1][7]
Mandatory Visualization: Experimental Workflow for Human Trials
Caption: Generalized workflow for a human subjective effects trial.
Synergistic Hepatotoxicity
In vitro studies reveal that TFMPP is significantly more cytotoxic to liver cells than BZP.[8] When combined, the two compounds exhibit additive or synergistic toxicity, triggering oxidative stress, mitochondrial impairment, and apoptosis. This suggests that co-ingestion may pose a greater risk of liver damage than the use of either substance alone.[8]
Data Presentation: In Vitro Hepatotoxicity of TFMPP and BZP
The table below shows the EC₅₀ values (the concentration of a drug that gives a half-maximal response) for cytotoxicity in primary rat hepatocytes and HepaRG cells after 24-hour exposure.
| Compound | Cell Type | EC₅₀ (mM) |
| BZP | Primary Rat Hepatocytes | 2.20 |
| TFMPP | Primary Rat Hepatocytes | 0.14 |
| BZP | HepaRG Cells | 6.60 |
| TFMPP | HepaRG Cells | 0.45 |
| Data adapted from da Silva et al., 2017.[8] |
Experimental Protocols: In Vitro Cytotoxicity Assay
-
Cell Cultures: Human-derived HepaRG cells or primary rat hepatocytes are cultured in appropriate media and seeded into multi-well plates.
-
Drug Exposure: Cells are exposed to a range of concentrations of BZP alone, TFMPP alone, or various fixed-ratio combinations of both drugs for a specified period (e.g., 24 hours).
-
Cytotoxicity Assessment (MTT Assay): After exposure, the culture medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells.
-
Data Analysis: EC₅₀ values are calculated from the concentration-response curves.[8]
Mandatory Visualization: Logical Flow of Toxicity
Caption: Postulated mechanism for synergistic hepatotoxicity.
Pharmacokinetic Interactions
In addition to pharmacodynamic synergy, pharmacokinetic interactions contribute to the effects of co-administration. Studies have shown that BZP and TFMPP can inhibit each other's metabolism.[9][10] Both compounds are metabolized by cytochrome P450 enzymes, and they have been shown to inhibit several key isoenzymes, including CYP2D6, CYP1A2, and CYP3A4.[10][11] This mutual inhibition can lead to elevated and prolonged plasma concentrations of both drugs, potentially increasing the risk of toxicity.[9] This is a critical consideration for poly-drug users, as the inhibition of these enzymes can affect the metabolism of many other clinical and recreational drugs.[11]
References
- 1. Subjective effects in humans following administration of party pill drugs BZP and TFMPP alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Does TFMPP ( Molly) plus BZP mimic MDMA ( Ecstasy )? [mdma.net]
- 4. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determining the subjective and physiological effects of BZP combined with TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo interactions between BZP and TFMPP (party pill drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Party pills and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Trifluoromethoxyphenyl)piperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(2-Trifluoromethoxyphenyl)piperazine, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Statement | Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[1][2][3] |
| H319: Causes serious eye irritation | Eye Irritant | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| H332: Harmful if inhaled | Acute Toxicity (Inhalation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P319: Get medical help if you feel unwell.[1] |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the approved method for disposing of this compound in a laboratory setting. This protocol is designed to be followed meticulously to ensure the safety of all personnel and to prevent environmental contamination.
Materials Required:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, lab coat.
-
Designated hazardous waste container (clearly labeled).
-
Chemical fume hood.
-
Inert absorbent material (e.g., vermiculite, sand).
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1][2]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Spill Cleanup: In the event of a spill, prevent further spread.[2] Absorb the spill with an inert material like vermiculite or sand.[2][5] Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4] Wash the spill area with soap and water.[1]
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.[1][2]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be a designated and locked-up space.[1][2]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1][2][4] Discharge into the environment must be avoided.[1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][2][4]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Trifluoromethoxyphenyl)piperazine
Essential Safety and Handling Guide for 1-(2-Trifluoromethoxyphenyl)piperazine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
Summary of Required PPE
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves. Lab coat or other protective clothing to prevent skin contact. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if irritation is experienced.[1] | - |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Harmful if inhaled.[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4] Wash hands and any exposed skin thoroughly after handling.[2][3][4] Use only outdoors or in a well-ventilated area.[2][4] Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If on skin, wash with plenty of water.[2][3][4] If inhaled, remove person to fresh air and keep comfortable for breathing.[2][4]
-
Storage: Store in a well-ventilated place.[2][4] Keep the container tightly closed and store in a locked-up location.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4] Do not allow the chemical to enter drains.[2]
Operational Plan for Handling
Step 1: Engineering Controls
-
Always handle this compound in a chemical fume hood or a well-ventilated laboratory.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling, inspect all PPE for integrity.
-
Wear a lab coat and closed-toe shoes.
-
Put on chemical-resistant gloves.[2]
-
Wear safety glasses with side shields or goggles.[2] If there is a splash hazard, also use a face shield.[2][5]
Step 3: Chemical Handling
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands thoroughly after handling the substance.[2][3][4]
Step 4: Storage
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
Store away from incompatible materials.
Disposal Plan
Step 1: Waste Collection
-
Collect waste material in a suitable and closed container labeled for chemical waste.[2]
Step 2: Disposal Procedure
-
Dispose of the waste through a licensed professional waste disposal service.[2][4]
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
Visual Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate Personal Protective Equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
